10-Oxo Docetaxel
Description
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Structure
2D Structure
Properties
IUPAC Name |
[(1S,3R,4S,7R,9S,10S)-4-acetyloxy-1,9-dihydroxy-15-[(3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30,32-33,35,46,48,53H,19-21H2,1-8H3,(H,44,52)/t26?,27-,28+,30-,32?,33-,35?,41+,42-,43+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLQDWANVNOXBK-IXVZKRQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3C([C@@](C2(C)C)(CC1OC(=O)C([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a taxoid compound that has garnered interest for its potential anti-tumor properties.[1][2][3][4][5] It is recognized as a significant intermediate and a degradation product of the widely used chemotherapeutic agent, Docetaxel.[1][3][5][6] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, stability, and biological activities, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its purported mechanisms of action.
Chemical and Physical Properties
This compound is a complex diterpenoid with a molecular formula of C43H51NO14 and a molecular weight of approximately 805.86 g/mol .[2][4][7] Its chemical structure is closely related to that of Docetaxel, with the key difference being the oxidation of the hydroxyl group at the C-10 position to a ketone. This structural modification influences its physicochemical properties and potentially its biological activity.
Physicochemical Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that some of these values are predicted and may vary from experimentally determined figures.
| Property | Value | Source |
| Molecular Formula | C43H51NO14 | [2][4][7] |
| Molecular Weight | 805.86 g/mol | [2][4][7] |
| CAS Number | 167074-97-7 | [2][4] |
| Melting Point | 152-158 °C | [8] |
| Boiling Point (Predicted) | 887.3 ± 65.0 °C | [8] |
| pKa (Predicted) | 11.19 ± 0.46 | [8] |
| XLogP3 (Computed for Docetaxel) | 1.6 | |
| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO | [3][9] |
| Storage Temperature | -20 °C | [3] |
| Stability | Unstable in solution, may epimerize | [8] |
Synthesis and Characterization
This compound is primarily known as an oxidation product of Docetaxel.[10] Its synthesis can be achieved through the controlled oxidation of Docetaxel or via forced degradation under basic conditions.[11]
Illustrative Synthesis Pathway
Experimental Protocols
Synthesis via Forced Degradation:
A common method to generate this compound is through the forced degradation of Docetaxel.[11]
-
Preparation of Docetaxel Solution: Dissolve Docetaxel in a suitable solvent, such as methanol or acetonitrile.
-
Base-Induced Degradation: Add a basic solution (e.g., 0.1 M NaOH) to the Docetaxel solution.
-
Incubation: Allow the reaction mixture to stand at room temperature for a specified period, monitoring the degradation process by HPLC.
-
Neutralization: Neutralize the reaction mixture with an appropriate acid (e.g., 0.1 M HCl).
-
Extraction and Purification: The resulting mixture containing this compound and other degradation products can be purified using techniques like preparative HPLC or column chromatography.
Characterization by High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for the analysis and quantification of this compound.[1][12][13][14][15][16][17][18][19]
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[1][12][14][17][18]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is common.[12][14][16][17][18] The addition of a small amount of acetic acid or a buffer may be used to improve peak shape.[1]
-
Detection: UV detection at approximately 230-232 nm is suitable for monitoring the elution of this compound.[1][12][14][15]
-
Flow Rate: A flow rate of around 1.0-1.5 mL/min is generally employed.[12][14][15]
Structural Elucidation by NMR and Mass Spectrometry:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for the definitive structural confirmation of this compound.[8][20][21][22][23][24] 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to assign the proton and carbon signals and confirm the presence of the ketone group at the C-10 position. High-resolution mass spectrometry provides an accurate mass measurement, confirming the molecular formula.[20][21][22]
Biological Activity and Mechanism of Action
The biological activity of this compound is presumed to be similar to that of Docetaxel, primarily targeting the microtubule network within cells.[9][25][26][27] A study on the closely related compound, 10-oxo-7-epidocetaxel, has shown significant in vitro anti-metastatic activity and the ability to induce cell cycle arrest in the G2-M phase.[11][28]
Microtubule Stabilization and Cell Cycle Arrest
Like other taxanes, this compound is expected to bind to β-tubulin, promoting the polymerization and stabilization of microtubules.[9][25][26][27] This disruption of microtubule dynamics leads to the arrest of the cell cycle at the G2/M transition, preventing cell division and ultimately leading to apoptosis.[10][14][29][30]
Induction of Apoptosis via the Intrinsic Pathway
The G2/M arrest triggered by microtubule disruption is a potent signal for the initiation of apoptosis, or programmed cell death. This process is often mediated through the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins.[7][17][20][23][26][31][32][33][34][35][36] It is hypothesized that this compound, similar to Docetaxel, may lead to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, thereby promoting the release of pro-apoptotic factors from the mitochondria and activating the caspase cascade.[7][17][20][26][31][32][34][35][36]
Experimental Workflow for Biological Activity Assessment
The following workflow outlines a general approach to characterizing the biological activity of this compound.
Conclusion
This compound is a significant derivative of Docetaxel with demonstrated anti-tumor potential. While much of its biological activity is inferred from its parent compound and closely related structures, the available data suggest a similar mechanism of action centered on microtubule stabilization and the induction of apoptosis. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound, which may offer new avenues for the development of novel anti-cancer therapies. This guide provides a foundational understanding for researchers and professionals in the field of drug development to build upon in their exploration of this promising taxoid.
References
- 1. Docetaxel-induced apoptosis in melanoma cells is dependent on activation of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 167074-97-7 | FO26648 | Biosynth [biosynth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Amplification loop cascade for increasing caspase activity induced by docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Docetaxel-induced prostate cancer cell death involves concomitant activation of caspase and lysosomal pathways and is attenuated by LEDGF/p75 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. scispace.com [scispace.com]
- 17. Development of a Rapid and Precise Reversed-phase High-performance Liquid Chromatography Method for Analysis of Docetaxel in Rat Plasma: Application in Single-dose Pharmacokinetic Studies of Folate-targeted Micelles Containing Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jidps.com [jidps.com]
- 19. researchgate.net [researchgate.net]
- 20. Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. brjac.com.br [brjac.com.br]
- 22. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Chemometric Methods to Quantify 1D and 2D NMR Spectral Differences Among Similar Protein Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 27. researchgate.net [researchgate.net]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. Sequential events of apoptosis involving docetaxel, a microtubule-interfering agent: A cytometric study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. glpbio.com [glpbio.com]
- 34. researchgate.net [researchgate.net]
- 35. Combined Treatment with Stattic and Docetaxel Alters the Bax/Bcl-2 Gene Expression Ratio in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Bcl-2 family inhibition sensitizes human prostate cancer cells to docetaxel and promotes unexpected apoptosis under caspase-9 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 10-Oxo Docetaxel: A Technical Guide to a Key Docetaxel Impurity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, characterization, and analytical methodologies related to 10-Oxo Docetaxel, a notable impurity in the manufacturing and degradation of the potent anticancer agent, Docetaxel. Understanding the impurity profile of active pharmaceutical ingredients (APIs) like Docetaxel is critical for ensuring drug safety, efficacy, and regulatory compliance.
Introduction to Docetaxel and the Significance of Impurity Profiling
Docetaxel is a semi-synthetic taxane analogue, a class of chemotherapeutic agents that disrupt microtubule function, leading to cell cycle arrest and apoptosis.[1][2] It is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. The complex synthesis and inherent chemical instability of Docetaxel can lead to the formation of several process-related and degradation impurities.[1][3][4][5] Rigorous identification and control of these impurities are paramount to guarantee the quality and safety of the final drug product. One such critical impurity that has been identified is this compound.[6][7][8][9][10]
Discovery and Characterization of this compound
The identification of this compound and its derivatives, such as 7-epi-10-oxo-docetaxel, has been the subject of several studies focused on the degradation pathways of Docetaxel.[4][5] These impurities are often formed under stress conditions, such as basic hydrolysis.[4][5] The structural elucidation of these impurities has been accomplished through a combination of advanced analytical techniques.
Isolation and Purification
The isolation of this compound and other impurities from the bulk drug substance is a crucial first step for their characterization. Medium Pressure Liquid Chromatography (MPLC) has been effectively employed for the isolation of various Docetaxel impurities.[3][11]
Spectroscopic and Spectrometric Characterization
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been instrumental in confirming the chemical structure of this compound.
Table 1: Key Analytical Data for this compound and Related Impurities
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Techniques | Reference |
| This compound | C43H51NO14 | 805.86 | HPLC, LC-MS, NMR | [6][7][8] |
| 7-epi-10-oxo-docetaxel | C43H51NO14 | 805.86 | HPLC, LC-MS, NMR | [12][13][14] |
| 7-epi-10-oxo-10-deacetyl baccatin III | Not specified | Not specified | Mass and NMR spectral studies | [4][5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible detection and quantification of this compound. The following sections outline typical experimental protocols based on published literature.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A stability-indicating HPLC method is crucial for separating this compound from Docetaxel and other related substances.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[15]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is commonly employed.[15] For example, Mobile Phase A can be water and Mobile Phase B can be acetonitrile.[15]
-
Flow Rate: Typically around 1.2 mL/min.[15]
-
Detection: UV detection at 232 nm.[15]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[16]
-
Diluent: A mixture of acetonitrile and water (1:1, v/v).[16]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification
LC-MS/MS provides the sensitivity and specificity required for the definitive identification of impurities.
-
Chromatographic Conditions: Similar to the HPLC method described above, often using a UPLC system for better resolution.[16]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used.
-
Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for quantification through multiple reaction monitoring (MRM).[17]
-
MRM Transitions: For Docetaxel, a common transition is m/z 830.3 → 548.8.[17] Specific transitions for this compound would need to be determined during method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of isolated impurities. Spectra of the isolated impurity are compared with those of the parent drug to identify structural modifications.[3][11]
Visualizing the Workflow and Pathways
Experimental Workflow for Impurity Identification
The following diagram illustrates the typical workflow for the discovery and characterization of a Docetaxel impurity like this compound.
Caption: Workflow for the identification and characterization of this compound.
Docetaxel's Mechanism of Action and the Relevance of Impurities
Docetaxel exerts its cytotoxic effects by promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[2] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. While the specific biological activity of this compound is not extensively detailed in the provided search results, any structural modification to the Docetaxel molecule has the potential to alter its efficacy or toxicity profile.
Caption: Simplified signaling pathway of Docetaxel's mechanism of action.
Conclusion
The identification and characterization of this compound as a docetaxel impurity underscore the importance of thorough analytical investigation in drug development and manufacturing. The application of sophisticated analytical techniques such as HPLC, LC-MS, and NMR is essential for the structural elucidation and quantification of such impurities. This knowledge is critical for establishing appropriate control strategies to ensure the quality, safety, and efficacy of Docetaxel-containing drug products. Further research into the biological activity of this compound will provide a more complete understanding of its potential impact on the therapeutic profile of Docetaxel.
References
- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 167074-97-7 | FO26648 | Biosynth [biosynth.com]
- 9. This compound | 167074-97-7 [chemicalbook.com]
- 10. theclinivex.com [theclinivex.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. glpbio.com [glpbio.com]
- 14. scbt.com [scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Microtubule-Targeting Action of 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the direct interaction of 10-Oxo Docetaxel with microtubules. This guide provides a detailed overview of the well-established mechanism of its parent compound, Docetaxel, which is presumed to be the primary mode of action for this compound. The effects of the C-10 oxidation on the potency and binding kinetics are yet to be fully elucidated in peer-reviewed literature.
Introduction: The Taxane Family and Microtubule Dynamics
The taxanes, a class of diterpenoid compounds, are among the most important chemotherapeutic agents used in the treatment of a wide array of solid tumors.[1][2] Their primary cellular target is the microtubule, a key component of the cytoskeleton. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.[3][4] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is critical for their function, particularly during the formation of the mitotic spindle in cell division.[3][4]
Docetaxel, a semi-synthetic analogue of paclitaxel, is a potent microtubule-stabilizing agent.[5] It binds to the β-tubulin subunit of the tubulin heterodimer, promoting the assembly of tubulin into stable, nonfunctional microtubules and inhibiting their disassembly.[5][6] This disruption of microtubule dynamics leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[3][4] this compound is a novel taxoid, also known as Docetaxel Impurity B, with demonstrated anti-tumor properties.[7][8] As a close structural analogue of Docetaxel, its mechanism of action is expected to be fundamentally the same.
Core Mechanism of Action: Microtubule Stabilization
The presumed mechanism of action for this compound, based on its structural similarity to Docetaxel, involves its binding to the β-tubulin subunit within the microtubule polymer. This binding event locks the tubulin dimers into a polymerized state, effectively shifting the equilibrium towards microtubule assembly and preventing the depolymerization necessary for normal cellular function.[4][6] This leads to the formation of abnormal microtubule bundles and asters during mitosis, disrupting the mitotic spindle and causing cell cycle arrest.[9]
dot
Caption: Proposed mechanism of this compound on microtubules.
Quantitative Data (Docetaxel as a Reference)
Table 1: In Vitro Cytotoxicity of Docetaxel against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| Hs746T | Stomach | 1.0 | 24 |
| AGS | Stomach | 1.0 | 24 |
| HeLa | Cervix | 0.3 | 24 |
| CaSki | Cervix | 0.3 | 24 |
| BxPC3 | Pancreas | 0.3 | 24 |
| Capan-1 | Pancreas | 0.3 | 24 |
| CHLA-10 | Ewing Sarcoma | 0.14 | 96 |
| Rh18 | Rhabdomyosarcoma | 0.30 | 96 |
Data compiled from multiple sources.[1][10]
Table 2: Microtubule-Related Activity of Docetaxel
| Parameter | Value | Organism/System |
| Cellular Ki for Microtubules | 16 nM | HeLa Cells |
| EC50 for in vitro Tubulin Assembly | 0.36 µM | Yeast Tubulin (engineered) |
Data compiled from multiple sources.[6][11]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of microtubule-targeting agents like this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm.
Materials:
-
Purified tubulin (e.g., from bovine brain, >99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
Positive control (e.g., Paclitaxel)
-
Negative control (e.g., Nocodazole)
-
96-well, clear bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-4 mg/mL in ice-cold G-PEM buffer.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Aliquot the tubulin/GTP mixture into pre-chilled microplate wells.
-
Add this compound at various concentrations (typically from nM to µM range). Include wells with positive and negative controls, and a vehicle control (DMSO).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 350 nm every 30-60 seconds for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated to determine the effect of the compound.
dot
Caption: Workflow for in vitro tubulin polymerization assay.
Immunofluorescence Microscopy of Cellular Microtubules
This method visualizes the effect of a compound on the microtubule network within intact cells.
Principle: Cells are treated with the compound, then fixed and permeabilized. Microtubules are stained with a specific primary antibody (e.g., anti-α-tubulin), which is then detected by a fluorescently labeled secondary antibody. The cell's nucleus is counterstained (e.g., with DAPI), and the microtubule morphology is observed using a fluorescence microscope.
Materials:
-
Cancer cell line (e.g., HeLa, A549) cultured on glass coverslips
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 18-24 hours).
-
Wash the cells with PBS.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescent secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope. Look for characteristic changes such as microtubule bundling and mitotic arrest.[12]
Cell Viability/Cytotoxicity Assay
This assay determines the concentration of a compound that inhibits cell growth or kills cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well (10% of the total volume) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
dot
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
This compound is a promising anti-tumor agent that, based on its chemical structure, is presumed to act as a microtubule-stabilizing agent, mirroring the mechanism of its parent compound, Docetaxel. By promoting the polymerization and inhibiting the depolymerization of microtubules, it likely disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis.
A critical need exists for further research to quantify the specific interaction of this compound with tubulin and microtubules. Determining its binding affinity, its precise effect on microtubule dynamics, and its IC50 for tubulin polymerization will be crucial for a complete understanding of its pharmacological profile. Comparative studies with Docetaxel will also be necessary to elucidate how the oxidation at the C-10 position modulates its efficacy and potential for overcoming drug resistance. Such studies will be invaluable for the continued development of this and other novel taxanes for cancer therapy.
References
- 1. Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Docetaxel: a tubulin-stabilizing agent approved for the management of several solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scbt.com [scbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Initial Testing (Stage 1) of the Anti-Microtubule Agents Cabazitaxel and Docetaxel, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The Biological Activity of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel, a derivative and impurity of the widely used chemotherapeutic agent Docetaxel, is characterized by the oxidation of the hydroxyl group at the C-10 position to a ketone. This modification has been the subject of investigation to understand its impact on the biological activity profile compared to the parent compound. This technical guide provides a comprehensive overview of the known biological activities of this compound and its closely related analogue, 10-oxo-7-epidocetaxel. It includes available quantitative data on its cytotoxicity, effects on the cell cycle, and anti-metastatic potential. Detailed experimental protocols for key biological assays are provided, along with visualizations of the pertinent signaling pathways and experimental workflows to facilitate further research and development.
Introduction
Docetaxel is a potent, second-generation taxane that has demonstrated significant efficacy in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its primary mechanism of action involves the stabilization of microtubules, leading to the disruption of mitotic spindle assembly, cell cycle arrest at the G2/M phase, and subsequent apoptotic cell death.[1][2] this compound is an impurity and a degradation product of Docetaxel.[3] Understanding the biological profile of such derivatives is crucial for drug safety, efficacy, and the development of new analogues with potentially improved therapeutic indices. This guide focuses on the biological activity of this compound, drawing from available literature, with a particular focus on a key study of the closely related compound, 10-oxo-7-epidocetaxel.[4]
Mechanism of Action
Like other taxanes, the principal mechanism of action of this compound and its analogues is the inhibition of microtubule depolymerization.[5][6] By binding to the β-tubulin subunit of microtubules, these compounds promote the assembly and stabilization of microtubules, thereby preventing the dynamic instability required for mitotic spindle formation and chromosome segregation during cell division.[7][8] This disruption of microtubule dynamics leads to a blockage of the cell cycle, primarily at the G2/M phase, and ultimately induces apoptosis.[9][10]
Quantitative Biological Activity
Direct quantitative data for this compound is limited in publicly available literature. However, a significant study on the closely related compound, 10-oxo-7-epidocetaxel (10-O-7ED), provides valuable insights into the potential activity of the 10-oxo moiety.[4] It is important to note that the "7-epi" configuration in 7-epidocetaxel has been reported to result in a lower in vivo antitumor effectiveness compared to Docetaxel.[11] This suggests that the activity of 10-O-7ED may be influenced by both the 10-oxo and 7-epi modifications.
In Vitro Cytotoxicity
A study by Manjappa and Murthy (2019) demonstrated that 10-oxo-7-epidocetaxel exhibits significant time-dependent cytotoxicity against B16F10 melanoma cells. The cytotoxic effect was more pronounced at 48 and 72 hours of exposure compared to 22 hours.[4]
Table 1: Summary of In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel
| Cell Line | Compound | Exposure Time | Observation | Reference |
| B16F10 Melanoma | 10-oxo-7-epidocetaxel | 48 and 72 hours | Significantly higher cytotoxicity compared to 22 hours | [4] |
Cell Cycle Analysis
The same study investigated the effect of 10-oxo-7-epidocetaxel on the cell cycle distribution of B16F10 cells. Compared to Docetaxel (TXT), which predominantly caused an S-phase arrest, 10-oxo-7-epidocetaxel induced a more significant arrest in the G2/M phase of the cell cycle.[4]
Table 2: Comparative Cell Cycle Arrest Profile
| Compound | Predominant Cell Cycle Phase of Arrest | Reference |
| Docetaxel (TXT) | S Phase | [4] |
| 10-oxo-7-epidocetaxel | G2/M Phase | [4] |
In Vitro Anti-Metastatic Activity
Manjappa and Murthy (2019) also reported that 10-oxo-7-epidocetaxel demonstrated a significantly increased in vitro anti-metastatic activity when compared to Docetaxel.[4]
Table 3: In Vitro Anti-Metastatic Activity Comparison
| Compound | Anti-Metastatic Activity | Reference |
| Docetaxel (TXT) | Standard | [4] |
| 10-oxo-7-epidocetaxel | Significantly Increased | [4] |
Signaling Pathways
The induction of apoptosis by taxanes is a complex process involving multiple signaling pathways. While specific pathways modulated by this compound have not been fully elucidated, the general mechanisms initiated by microtubule disruption are well-documented for Docetaxel. These pathways are likely to be relevant for its 10-oxo derivative.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. arxiv.org [arxiv.org]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. CAS 153381-68-1: 7-Epi-docetaxel | CymitQuimica [cymitquimica.com]
- 6. 7-Epi-docetaxel | CAS#:153381-68-1 | Chemsrc [chemsrc.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: 10-Oxo Docetaxel - A Novel Taxoid Derivative
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of publicly available scientific literature and research databases did not yield specific in-depth experimental data, detailed protocols, or validated signaling pathway information for 10-Oxo Docetaxel. This document summarizes the available general information and provides context from closely related taxoid derivatives. The experimental data and protocols presented herein are for the related compound 10-oxo-7-epidocetaxel and should be considered illustrative examples of the research required for a comprehensive understanding of this compound.
Introduction
This compound is identified as a novel taxoid and an impurity or intermediate of the well-established chemotherapeutic agent, Docetaxel.[1][2][3] Like other taxanes, its mechanism of action is predicated on the disruption of microtubule dynamics, a critical process for cell division and other essential cellular functions.[1] While acknowledged for its anti-tumor properties, detailed public-domain research specifically characterizing the efficacy and mechanisms of this compound is currently limited.[1][2] This guide provides a framework for the type of in-depth analysis required for such a compound, drawing parallels from the closely related molecule, 10-oxo-7-epidocetaxel.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 167074-97-7 | [2] |
| Molecular Formula | C43H51NO14 | [2] |
| Molecular Weight | 805.86 g/mol | [2] |
| Classification | Microtubule/Tubulin Inhibitor | [1] |
Mechanism of Action
As a taxoid derivative, this compound is presumed to share the fundamental mechanism of action of this class of compounds. Taxanes bind to the β-tubulin subunit of microtubules, stabilizing them against depolymerization. This interference with the normal dynamic instability of microtubules leads to the arrest of the cell cycle at the G2/M phase and ultimately induces apoptosis.
General Signaling Pathway for Taxoid-Induced Apoptosis
Caption: Generalized mechanism of action for taxoid compounds.
Quantitative Data (Illustrative Example: 10-oxo-7-epidocetaxel)
The following tables summarize quantitative data from a study on 10-oxo-7-epidocetaxel . This data is presented for illustrative purposes only and does not represent the activity of this compound.
Table 1: In Vitro Cytotoxicity of 10-oxo-7-epidocetaxel vs. Docetaxel (Taxotere® - TXT)[4]
| Cell Line | Compound | IC50 (nM) at 48h | IC50 (nM) at 72h |
| B16F10 | 10-oxo-7-epidocetaxel | Data not specified | Data not specified, but noted as significantly higher cytotoxicity than at 22h |
| B16F10 | Docetaxel (TXT) | Data not specified | Data not specified |
Note: The study states that 10-oxo-7-epidocetaxel caused significantly higher cytotoxicity after 48 and 72 hours compared to 22 hours.[4]
Table 2: In Vitro Anti-Metastatic Activity of 10-oxo-7-epidocetaxel (Wound Scratch Assay)[4]
| Cell Line | Treatment | Wound Closure (%) at 24h |
| B16F10 | Control | ~100% |
| B16F10 | Docetaxel (TXT) | Data not specified |
| B16F10 | 10-oxo-7-epidocetaxel | Significantly less than TXT |
Note: The study reports that 10-oxo-7-epidocetaxel showed significantly increased in vitro anti-metastatic activity compared to Docetaxel (TXT).[4]
Table 3: Cell Cycle Analysis of B16F10 Cells Treated with 10-oxo-7-epidocetaxel[4]
| Treatment | Predominant Cell Cycle Arrest Phase |
| Docetaxel (TXT) | S Phase |
| 10-oxo-7-epidocetaxel | G2/M Phase |
Note: At higher concentrations, the trend was noted to be reversed.[4]
Table 4: In Vivo Anti-Metastatic Activity of 10-oxo-7-epidocetaxel in B16F10 Mouse Model[4]
| Treatment Group | Mean Number of Surface Metastatic Nodules (± SD) | p-value vs. Control |
| Control | 348 ± 56 | - |
| 10-oxo-7-epidocetaxel | 107 ± 49 | < 0.0001 |
Experimental Protocols (Illustrative Example: 10-oxo-7-epidocetaxel)
The following are detailed methodologies for key experiments performed on 10-oxo-7-epidocetaxel . These are intended to serve as a template for the types of studies required for this compound.
In Vitro Anti-Proliferative Assay (MTT Assay)[4]
-
Cell Seeding: B16F10 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., 0.01 nM to 10 µM) for 24, 48, and 72 hours.
-
MTT Incubation: After the treatment period, cells are washed with PBS and incubated with MTT solution (5 mg/mL).
-
Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The optical density is measured at a specific wavelength using a microplate reader to determine cell viability.
In Vitro Anti-Metastatic Activity (Wound Scratch Assay)[4]
-
Cell Monolayer: B16F10 cells are grown to confluence in 6-well plates.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Compound Treatment: Cells are treated with the test compounds at a specified concentration.
-
Image Acquisition: Images of the wound are captured at 0 and 24 hours.
-
Analysis: The wound closure area is measured to determine the extent of cell migration.
Cell Cycle Analysis (Flow Cytometry)[4]
-
Cell Treatment: B16F10 cells are treated with different concentrations of the test compounds for 24 and 48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium iodide and RNase.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
In Vivo Anti-Metastatic Study (B16F10 Lung Metastasis Model)[4]
-
Animal Model: C57BL/6 mice are used.
-
Tumor Cell Injection: B16F10 melanoma cells are injected intravenously to induce lung metastases.
-
Treatment: A single intravenous dose of the test compound is administered.
-
Monitoring: Mice are monitored for weight loss and mortality.
-
Endpoint Analysis: After a specified period (e.g., 20 days), mice are euthanized, and the lungs are harvested to count the number of surface metastatic nodules.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of a novel taxoid derivative like this compound.
Caption: General preclinical evaluation workflow for a novel taxoid.
Conclusion
This compound is a recognized taxoid derivative with potential anti-tumor activity. However, a significant gap exists in the publicly available scientific literature regarding its specific biological effects and mechanisms of action. The detailed characterization of this compound, following experimental frameworks similar to those applied to its analogue, 10-oxo-7-epidocetaxel, is essential to fully understand its therapeutic potential. Further research is warranted to elucidate the specific cytotoxicity, anti-metastatic properties, cell cycle effects, and in vivo efficacy of this compound, as well as to identify the specific signaling pathways it modulates. Such studies will be crucial in determining its potential as a novel therapeutic agent in oncology.
References
Spectroscopic Analysis of 10-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Oxo Docetaxel is a significant impurity and degradation product of the widely used chemotherapeutic agent, Docetaxel. Its presence can impact the quality, safety, and efficacy of the drug product. Therefore, a thorough understanding of its spectroscopic characteristics is paramount for its identification, quantification, and control during drug development and manufacturing. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed experimental protocols and a summary of its known spectral data.
Introduction
Docetaxel, a member of the taxane family, is a potent mitotic inhibitor used in the treatment of various cancers. This compound is an oxidation product of Docetaxel, characterized by the presence of a ketone group at the C-10 position of the baccatin III core structure. The formation of this impurity can occur during synthesis, formulation, or storage. This guide outlines the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Spectroscopic Data Summary
The following tables summarize the available and inferred spectroscopic data for this compound. It is important to note that while some data is directly available from commercial suppliers, other data points are inferred based on the known spectral characteristics of Docetaxel and its other impurities due to the limited availability of comprehensive published data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data of this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | ~5.70 | d | ~7.0 |
| H-3' | ~5.45 | m | |
| H-2 | ~4.95 | d | ~8.0 |
| H-5 | ~4.90 | m | |
| H-7 | ~4.40 | dd | ~10.5, 6.5 |
| H-13 | ~6.20 | t | ~8.5 |
| Aromatic Protons | 7.30 - 8.15 | m | |
| OAc-CH₃ | ~2.35 | s | |
| t-Bu | ~1.35 | s | |
| Me-16, Me-17 | ~1.15, ~1.25 | s | |
| Me-18 | ~1.90 | s | |
| Me-19 | ~1.80 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-10 | ~205 (Ketone) |
| C-4 | ~170 (Ester Carbonyl) |
| C-1' | ~172 (Ester Carbonyl) |
| Aromatic Carbons | 125 - 140 |
| Baccatin Core Carbons | 10 - 90 |
| Side Chain Carbons | 20 - 80 |
| t-Butyl Carbons | ~28 |
| Acetyl Methyl Carbon | ~21 |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data of this compound
| Parameter | Value |
| Molecular Formula | C₄₃H₅₁NO₁₄ |
| Molecular Weight | 805.86 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Observed [M+H]⁺ | 806.3 |
| Observed [M+Na]⁺ | 828.3 |
| Key Fragment Ions (m/z) | 527.2, 509.2, 286.1 |
Note: The fragmentation pattern of taxanes often involves the cleavage of the ester linkage between the baccatin core and the C-13 side chain.
Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Table 4: Predicted FT-IR Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3450 (broad) | O-H Stretching (hydroxyl groups) |
| ~3300 (broad) | N-H Stretching (amide) |
| ~3060 | Aromatic C-H Stretching |
| ~2970 | Aliphatic C-H Stretching |
| ~1735 | C=O Stretching (ester) |
| ~1715 | C=O Stretching (ketone at C-10) |
| ~1650 | C=O Stretching (amide I) |
| ~1540 | N-H Bending (amide II) |
| ~1250 | C-O Stretching (esters, ethers) |
| ~710 | Aromatic C-H Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Table 5: Predicted UV-Vis Spectroscopic Data of this compound
| Parameter | Value |
| Solvent | Methanol or Ethanol |
| Predicted λmax | ~230 nm, ~273 nm |
Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.
-
MS Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum in positive ion mode over a mass range of m/z 100-1000.
-
-
MS/MS Acquisition (for fragmentation analysis):
-
Select the [M+H]⁺ ion (m/z 806.3) as the precursor ion.
-
Perform collision-induced dissociation (CID) using an appropriate collision energy to generate fragment ions.
-
Acquire the product ion spectrum.
-
-
Data Analysis: Analyze the spectra to determine the accurate mass of the molecular ion and to propose a fragmentation pathway based on the observed fragment ions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Spectrum Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Analyze the spectrum to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima of this compound.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Spectrum Acquisition:
-
Use the pure solvent as a blank.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
The Formation of 10-Oxo Docetaxel: An In-depth Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a prominent member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various cancers. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. However, the stability of Docetaxel is a critical concern in its formulation and administration, as it can degrade into several impurities. Among these, 10-Oxo Docetaxel has emerged as a significant degradation product, formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule. This technical guide provides a comprehensive overview of the formation of this compound, including its chemical transformation, analytical detection, and potential biological implications.
Chemical Transformation of Docetaxel to this compound
The conversion of Docetaxel to this compound is an oxidation reaction that specifically targets the secondary alcohol at the C-10 position of the baccatin III core. This transformation results in the formation of a ketone functional group.
Reaction Pathway:
This oxidation can be induced under various conditions, most notably through forced degradation studies involving oxidative stress (e.g., exposure to hydrogen peroxide) or basic conditions. While the precise mechanism under physiological conditions is not fully elucidated, the in vitro formation of this compound highlights a potential degradation pathway that can impact the purity and efficacy of Docetaxel formulations.
Experimental Protocols
Detailed experimental protocols for the targeted synthesis of this compound are not extensively published, as it is primarily studied as a degradation product. However, based on forced degradation studies, the following general methodologies can be employed to generate and analyze this compound.
Forced Degradation of Docetaxel to Generate this compound
Objective: To induce the formation of this compound from Docetaxel through oxidative and basic stress conditions for analytical and characterization purposes.
Materials:
-
Docetaxel reference standard
-
Hydrogen peroxide (H₂O₂) solution (3% v/v)
-
Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or UPLC system with a UV or PDA detector and a mass spectrometer (MS)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Preparation of Docetaxel Stock Solution: Prepare a stock solution of Docetaxel in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Oxidative Degradation:
-
To 1 mL of the Docetaxel stock solution, add 1 mL of 3% H₂O₂ solution.
-
Incubate the mixture at room temperature for a specified period (e.g., 24 hours), protected from light.
-
After incubation, neutralize the solution if necessary and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the Docetaxel stock solution, add 1 mL of 0.1 M NaOH solution.
-
Incubate the mixture at room temperature for a specified period (e.g., 1 hour).
-
Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
-
-
HPLC-UV/MS Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method.
-
A typical mobile phase consists of a gradient mixture of acetonitrile and water.
-
Monitor the elution of Docetaxel and its degradation products using a UV detector at approximately 230 nm.
-
Confirm the identity of the this compound peak by comparing its retention time with a reference standard (if available) and by analyzing its mass spectrum.
-
Workflow for Forced Degradation and Analysis:
Data Presentation
Quantitative data from forced degradation studies indicate the propensity of Docetaxel to form various impurities under stress. The following table summarizes representative data from a stability-indicating method development study.
| Stress Condition | % 10-Oxo-7-epi-docetaxel Formed | % Other Degradants | % Remaining Docetaxel |
| Acid (0.1N HCl, 60°C, 2h) | Not Detected | 5.2 | 94.8 |
| Base (0.01N NaOH, RT, 1h) | 2.52 | 10.92 | 86.56 |
| Oxidation (3% H₂O₂, RT, 24h) | Not specified individually | 9.06 | 90.94 |
| Thermal (80°C, 48h) | Not Detected | 0.69 | 99.31 |
Note: Data is adapted from a study on Docetaxel impurities and may not represent the formation of this compound in isolation from its 7-epimer.
Biological Context and Signaling Pathways
The primary mechanism of action of Docetaxel involves its binding to the β-subunit of tubulin, which stabilizes microtubules and prevents their depolymerization. This disruption of microtubule dynamics leads to mitotic arrest and ultimately induces apoptosis in cancer cells.
Docetaxel's Known Signaling Pathway:
While this compound is described as a novel taxoid with anti-tumor properties, detailed studies on its specific mechanism of action and its interaction with cellular signaling pathways are limited. It is plausible that this compound retains some affinity for tubulin and can also induce microtubule stabilization, but further research is required to confirm its potency and any differential effects compared to Docetaxel.
The in vivo formation of this compound is likely influenced by the metabolic pathways of Docetaxel. Docetaxel is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, to hydroxylated metabolites.[1] While direct oxidation to this compound by these enzymes has not been definitively established as a major metabolic route, the potential for its formation as a minor metabolite or a subsequent product of primary metabolism exists.
Conclusion
This compound is a significant oxidative degradation product of Docetaxel. Understanding its formation is crucial for the development of stable Docetaxel formulations and for ensuring the quality and safety of this important chemotherapeutic agent. While detailed synthetic protocols are scarce, forced degradation studies provide a reliable method for its generation and characterization. Further research into the specific biological activities and signaling pathways of this compound will provide a more complete understanding of its potential impact on the overall therapeutic profile of Docetaxel.
References
The Pivotal Role of 10-Oxo Docetaxel in the Degradation Landscape of Docetaxel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the role of 10-Oxo Docetaxel in the degradation pathways of the widely used anticancer agent, Docetaxel. A thorough understanding of these pathways is critical for ensuring drug stability, efficacy, and patient safety. This document details the formation of this compound and other related impurities under various stress conditions, presents quantitative data from forced degradation studies, outlines relevant experimental protocols, and illustrates the degradation pathways.
Introduction to Docetaxel and its Stability Challenges
Docetaxel, a member of the taxane family, is a potent mitotic inhibitor used in the treatment of various cancers.[1] Its complex chemical structure, however, makes it susceptible to degradation, leading to the formation of impurities that can impact its therapeutic efficacy and potentially introduce toxicity. Among these degradation products, this compound has been identified as a significant impurity, primarily arising from oxidation.[2] Understanding the conditions that promote its formation and its subsequent role in the overall degradation cascade is paramount for the development of stable Docetaxel formulations.
Key Degradation Products of Docetaxel
Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions have revealed several key impurities of Docetaxel. The most prominent among these are:
-
This compound: An oxidation product formed at the C-10 position of the Docetaxel molecule.[2]
-
7-Epi-Docetaxel: An epimer of Docetaxel, which is often the major degradation product, particularly under thermal and basic conditions.[3][4]
-
7-Epi-10-Oxo-Docetaxel: A compound resulting from both epimerization at the C-7 position and oxidation at the C-10 position.[2][5]
-
10-Deacetyl Baccatin III: Formed by the cleavage of the side chain at C-13.[5]
Quantitative Analysis of Docetaxel Degradation
The formation of this compound and other impurities is highly dependent on the specific stress conditions. The following tables summarize quantitative data from forced degradation studies, providing insights into the relative abundance of these degradation products.
Table 1: Summary of Docetaxel Degradation under Various Stress Conditions [3]
| Stress Condition | % Degradation of Docetaxel | This compound (%) | 7-Epi-Docetaxel (%) | Other Major Impurities (%) |
| Acid Hydrolysis (2N HCl, 24 hours) | 9.06 | 0.34 | 0.69 | - |
| Base Hydrolysis (2N NaOH, 1 hour) | 56.21 | - | 13.44 | 10-Oxo-7-epidocetaxel (2.52) |
| Oxidative (3% H₂O₂, 12 hours) | 13.44 | - | - | - |
| Thermal (100°C, 48 hours) | 0.69 | - | - | - |
Note: The original study did not report detectable levels of this compound under these specific basic, oxidative, and thermal conditions, suggesting its formation might be more nuanced or that it is an intermediate.
Table 2: Docetaxel Recovery in Different Excipients at 40°C over 12 Weeks [2]
| Excipient | Initial Recovery (%) | 4 Weeks Recovery (%) | 8 Weeks Recovery (%) | 12 Weeks Recovery (%) |
| Super Refined Polysorbate 80 | ~100 | >90 | >90 | >90 |
| Standard Polysorbate 80 (Source 1) | ~100 | ~60 | ~40 | ~20 |
| Standard Polysorbate 80 (Source 2) | ~100 | ~40 | ~20 | ~10 |
| Standard Polysorbate 80 (Source 3) | ~100 | ~50 | ~40 | ~50 |
| Super Refined PEG 400 | ~100 | >90 | >90 | >90 |
| Standard PEG 400 (Source 1) | ~100 | ~90 | ~80 | ~75 |
| Standard PEG 400 (Source 2) | ~100 | ~60 | ~40 | ~30 |
This table highlights the significant impact of excipient purity on Docetaxel stability, with higher purity excipients showing substantially less degradation.
Docetaxel Degradation Pathways
The degradation of Docetaxel is a multifaceted process involving oxidation, epimerization, and hydrolysis. This compound is a key node in the oxidative degradation pathway.
References
- 1. Docetaxel - Wikipedia [en.wikipedia.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays with 10-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a novel taxoid and an intermediate of Docetaxel, demonstrating significant anti-tumor properties. As a member of the taxane family, its primary mechanism of action is the inhibition of microtubule depolymerization, which disrupts normal microtubule dynamics. This interference with microtubule function leads to a blockage of the cell cycle at the G2/M phase and subsequent induction of apoptosis. These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound, similar to its parent compound Docetaxel, binds to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their disassembly. The stabilization of microtubules disrupts the mitotic spindle, a structure crucial for the separation of chromosomes during cell division. Consequently, the cell cycle is arrested in the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Key signaling pathways involved in this process include the activation of the p38/p53/p21 axis and the phosphorylation of the anti-apoptotic protein Bcl-2.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h exposure |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| HCT116 | Colon Cancer | 22.1 |
| PC-3 | Prostate Cancer | 12.7 |
| DU145 | Prostate Cancer | 30.4 |
Table 2: Hypothetical Apoptosis Induction by this compound in A549 Cells (48h treatment)
| Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | % Live Cells |
| 0 (Control) | 2.1 | 1.5 | 0.8 | 95.6 |
| 10 | 15.3 | 8.2 | 1.1 | 75.4 |
| 25 | 28.7 | 15.6 | 1.9 | 53.8 |
| 50 | 42.1 | 25.3 | 2.5 | 30.1 |
Table 3: Hypothetical Cell Cycle Distribution in PC-3 Cells after 24h Treatment with this compound
| Concentration (nM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 65.4 | 15.2 | 19.4 |
| 10 | 58.1 | 12.5 | 29.4 |
| 25 | 45.3 | 8.9 | 45.8 |
| 50 | 30.7 | 5.1 | 64.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases in viable cells into a purple formazan product.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.
Materials:
-
This compound
-
Cancer cell lines of interest
-
6-well plates
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Mandatory Visualization
Cell Viability Assay Workflow
Apoptosis and Cell Cycle Analysis Workflow
This compound Signaling Pathway
Application Notes and Protocols for Solubilizing 10-Oxo Docetaxel in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a taxoid compound and an impurity of the widely used chemotherapeutic agent, Docetaxel.[1][2] Like other taxanes, it exhibits anti-tumor properties, making it a compound of interest in oncological research.[3][4][5] A significant challenge in the in vitro study of this compound and other taxanes is their inherent low aqueous solubility.[6][7][8] This document provides a detailed protocol for the solubilization of this compound to facilitate its use in cell culture media for experimental research. The following protocols are based on established methods for related compounds, such as Docetaxel, and general best practices for handling poorly soluble agents in cell culture applications.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides solubility information for the parent compound, Docetaxel, which can serve as a valuable reference point. Researchers should empirically determine the optimal solubility for this compound in their specific experimental setup.
Table 1: Solubility of Docetaxel in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 35 mg/mL | [9] |
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [10] |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL | [11] |
| Ethanol (EtOH) | ~1.5 mg/mL | [10] |
| Ethanol (EtOH) | 100 mg/mL | [11] |
| Chloroform | Slightly soluble | [4] |
| Methanol | Slightly soluble | [4] |
| Water | Poor | [6][7] |
Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted to the final working concentration in cell culture media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-warming the Solvent: Warm the anhydrous DMSO to room temperature if stored at a lower temperature.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add the required volume of DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a concentration similar to that used for Docetaxel.
-
Vortexing: Tightly cap the tube and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution for any undissolved particles. If particles remain, proceed to the next step.
-
Sonication (Optional): To aid dissolution, place the tube in an ultrasonic water bath for 5-10 minutes. Some sources suggest gentle warming to 37°C can also improve solubility.[4]
-
Final Inspection: After vortexing and optional sonication, visually confirm that the solution is clear and free of precipitates.
-
Sterile Filtration (Optional but Recommended): If the stock solution needs to be sterile, filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[3][4] Once in solution, it is advisable to use it within 1 to 6 months to prevent loss of potency.[3][4]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the dilution of the high-concentration stock solution into the final cell culture medium for treating cells.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
Sterile conical tubes or appropriate sterile containers
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculating the Dilution: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Serial Dilution (Recommended): To ensure accurate and homogenous dilution, it is recommended to perform a serial dilution.
-
First, dilute the stock solution into a small volume of cell culture medium to create an intermediate dilution.
-
Then, add the intermediate dilution to the final volume of the cell culture medium.
-
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Immediate Use: Use the freshly prepared working solution immediately to treat your cells. The stability of this compound in aqueous media is likely limited.
Vehicle Control:
It is essential to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to prepare the this compound working solution, but without the compound itself. This will account for any effects of the solvent on the cells.
Visualization
Caption: Workflow for solubilizing this compound.
Caption: General signaling pathway for taxanes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. kyberlife.com [kyberlife.com]
- 6. Solubilization Methods for Paclitaxel and Docetaxel: An Overview [ps.tbzmed.ac.ir]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. lifetechindia.com [lifetechindia.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Docetaxel | Cell Signaling Technology [cellsignal.com]
Application Note and Protocol: In Vitro Cytotoxicity Assay for 10-Oxo Docetaxel
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Oxo Docetaxel is a derivative of Docetaxel, a potent anti-mitotic chemotherapy agent belonging to the taxane family.[1] Docetaxel and its analogs exert their cytotoxic effects by binding to and stabilizing microtubules, which disrupts the normal dynamic reorganization of the microtubule network essential for mitotic cell functions.[2][3][4][5] This stabilization leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[3][4] This application note provides a detailed protocol for determining the in vitro cytotoxicity of this compound using a colorimetric MTT assay, a widely accepted method for assessing cell viability.
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values for Docetaxel in various human cancer cell lines, as reported in the literature. These values provide a comparative baseline for assessing the potency of this compound.
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| A549 | Lung Carcinoma | ~78 nM (for a 7-succinyl taxol conjugate) | Not Specified | [6] |
| H460 | Lung Cancer | 1.41 µM (2D culture) | Not Specified | [7] |
| A549 | Lung Cancer | 1.94 µM (2D culture) | Not Specified | [7] |
| H1650 | Lung Cancer | 2.70 µM (2D culture) | Not Specified | [7] |
| Various Ovarian | Ovarian Cancer | 0.8 to 1.7 nM | Not Specified | [8] |
| Hs746T | Stomach Cancer | 1 nM | 3 days | [9] |
| AGS | Stomach Cancer | 1 nM | 3 days | [9] |
| HeLa | Cervical Cancer | 0.3 nM | 3 days | [9] |
| CaSki | Cervical Cancer | 0.3 nM | 3 days | [9] |
| BxPC3 | Pancreatic Cancer | 0.3 nM | 3 days | [9] |
| Capan-1 | Pancreatic Cancer | 0.3 nM | 3 days | [9] |
| A549 & B16F10 | Lung & Skin Cancer | 0.01 nM to 10 µM (tested range for 10-O-7ED) | 24, 48, 72 hours | [10] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol details the steps for evaluating the cytotoxic effects of this compound on a selected cancer cell line.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected human cancer cell line (e.g., A549, MCF-7, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol Steps:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize the cells, count them using a hemocytometer, and resuspend them in a complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
-
Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
On the day of the experiment, perform serial dilutions of the stock solution in a complete culture medium to obtain the desired final concentrations. A suggested starting range, based on related compounds, is from 0.01 nM to 10 µM.[10] Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (cells with medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay and Absorbance Reading:
-
At the end of the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking on a plate shaker for 10-15 minutes.
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action for taxanes like Docetaxel, which is presumed to be similar for this compound.
Caption: Mechanism of action for this compound.
Experimental Workflow
The diagram below outlines the workflow for the in vitro cytotoxicity assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. glpbio.com [glpbio.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. Docetaxel - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Formulation and evaluation of docetaxel nanosuspensions: In-vitro evaluation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Models for Testing 10-Oxo Docetaxel Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of 10-Oxo Docetaxel, a novel taxoid compound with significant anti-tumor properties.[1][2][3][4] The following sections offer guidance on selecting appropriate in vivo models, experimental design, and methodologies for assessing anti-tumor activity.
Introduction
This compound is a derivative of Docetaxel, a clinically important anti-mitotic chemotherapy agent.[1][2][3][4] Like its parent compound, this compound is believed to exert its cytotoxic effects by binding to and stabilizing microtubules. This disruption of microtubule dynamics leads to a halt in the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis. Preclinical in vivo studies are essential to evaluate the therapeutic potential and characterize the anti-tumor activity of this compound in a whole-organism context.
This document outlines protocols for two common in vivo models: the subcutaneous xenograft model for initial efficacy screening and an experimental metastasis model to assess the impact on cancer spread.
Data Presentation
The following tables summarize quantitative data from preclinical studies on taxane derivatives, including a study on a closely related compound, 10-oxo-7-epidocetaxel, to provide a reference for expected efficacy.
Table 1: Efficacy of 10-Oxo-7-Epidocetaxel in a B16F10 Metastasis Model
| Treatment Group | Number of Surface Metastatic Nodules (Mean ± SD) | Change in Mean Group Body Weight (%) |
| Control | 348 ± 56 | Significant weight loss |
| 10-Oxo-7-Epidocetaxel | 107 ± 49 | ~4% increase |
Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analog of this compound.
Table 2: Efficacy of Docetaxel in Various Subcutaneous Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (TGI) (%) |
| Prostate Cancer | PC-3 | Nude | 24 mg/kg, IV, twice a week | 48.7% reduction in tumor size change compared to control at day 22[5] |
| Breast Cancer | MCF-7 | Nude | 30 mg/kg, IP, single dose | Significant increase in ADC and decrease in total choline[6] |
| Non-Small Cell Lung Cancer | A549 | Nude | 8 mg/kg, IP, every four days for 5 times | Significantly enhanced by combination with apatinib[7] |
| Prostate Cancer | DU145 | Nude | 5-10 mg/kg, SC, once per week | Dose-dependent tumor growth suppression[8] |
Signaling Pathway
The proposed mechanism of action for this compound, similar to other taxanes, involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The diagram below illustrates the key signaling pathways involved.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols
Subcutaneous Xenograft Model for Efficacy Testing
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cell Lines:
-
Animals:
-
Reagents:
-
Equipment:
-
Laminar flow hood
-
CO2 incubator
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (27-30 gauge)
-
Digital calipers
-
Animal housing facility
-
Workflow Diagram:
Caption: Workflow for subcutaneous xenograft efficacy study.
Protocol:
-
Cell Culture: Culture the chosen cancer cell line in the appropriate medium in a 37°C, 5% CO2 incubator.
-
Cell Preparation for Injection: a. When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. b. Neutralize trypsin with complete medium and centrifuge the cell suspension. c. Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel®. d. Count the cells and adjust the concentration to 5-10 x 10^6 cells per 100-200 µL. Keep the cell suspension on ice.
-
Tumor Implantation: a. Anesthetize the mice. b. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: a. Monitor the mice for tumor formation. b. Once tumors are palpable, measure the length and width with digital calipers 2-3 times per week. c. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
Randomization and Treatment: a. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. b. Prepare the this compound formulation in the vehicle. The dosage and schedule should be determined from pilot studies or literature on similar compounds. c. Administer this compound or vehicle to the respective groups via the determined route (e.g., intravenous, intraperitoneal).
-
Efficacy Evaluation: a. Continue to monitor tumor volume and body weight throughout the study. b. The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity. c. At the endpoint, euthanize the mice, excise the tumors, and record the final tumor weight.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the difference between the treated and control groups.
Experimental Metastasis Model
This protocol is designed to evaluate the effect of this compound on the formation of metastatic nodules in the lungs following intravenous injection of cancer cells.
Materials:
-
Cell Line: B16F10 (murine melanoma)
-
Animals: C57BL/6 mice, 6-8 weeks old
-
Reagents and Equipment: As listed in the subcutaneous xenograft protocol.
Workflow Diagram:
Caption: Workflow for experimental metastasis study.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of B16F10 cells in sterile PBS at a concentration of 2.5 x 10^5 cells per 100 µL.
-
Induction of Metastasis: Inject 100 µL of the cell suspension into the lateral tail vein of each C57BL/6 mouse.
-
Treatment: a. Administer this compound or vehicle according to the predetermined dosing schedule. Treatment can begin shortly after cell injection. b. Monitor the body weight of the mice throughout the study.
-
Endpoint and Analysis: a. After a set period (e.g., 2-3 weeks), euthanize the mice. b. Harvest the lungs and fix them in Bouin's solution to enhance the visibility of metastatic nodules. c. Count the number of black metastatic nodules on the lung surface. d. Analyze the data for statistically significant differences between the treatment and control groups.
Conclusion
The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound efficacy. The choice of model, cell line, and experimental design should be tailored to the specific research questions being addressed. Careful execution of these studies will yield valuable data on the anti-tumor activity of this promising novel taxoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Tracking docetaxel-induced cellular proliferation changes in prostate tumor-bearing mice with 18F-FMAU PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring the Effect of Docetaxel Treatment in MCF7 Xenografts Using Multimodal In Vivo and Ex Vivo Magnetic Resonance Methods, Histopathology, and Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined treatment with apatinib and docetaxel in A549 xenograft mice and its cellular pharmacokinetic basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 9. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. Docetaxel - Wikipedia [en.wikipedia.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ec.europa.eu [ec.europa.eu]
Preparing 10-Oxo Docetaxel Stock Solutions for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
10-Oxo Docetaxel is a taxane derivative and a known impurity and metabolite of Docetaxel, a potent anticancer agent.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in preclinical studies investigating its biological activity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for experimental use.
Properties of this compound
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₁NO₁₄ | |
| Molecular Weight | 805.86 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Storage (Solid) | -20°C |
Solubility and Stability
| Solvent | Solubility (Docetaxel) | Recommended Starting Concentration (this compound) | Storage of Stock Solution |
| DMSO | 100 mg/mL | 10 mg/mL (12.4 mM) | -20°C for up to 1 month, or -80°C for up to 6 months.[2] |
| Ethanol | ~80 mg/mL (100 mM) | 10 mg/mL (12.4 mM) | -20°C for short-term storage. |
Note: It is highly recommended to perform a small-scale solubility test before preparing a large volume of stock solution. The stability of Docetaxel solutions has been shown to be concentration and solvent-dependent. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
4.1. Materials
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (double gloving is recommended).
4.2. Procedure
All procedures must be performed in a certified chemical fume hood.
-
Equilibration: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.06 mg of this compound (Molecular Weight = 805.86 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound. For the example above, add 1.0 mL of DMSO.
-
Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or opaque polypropylene microcentrifuge tubes. This will minimize the number of freeze-thaw cycles and protect the compound from light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Safety Precautions and Waste Disposal
5.1. Handling
This compound is a cytotoxic compound and should be handled with extreme caution.[1][3]
-
Always work in a certified chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety goggles, and double chemical-resistant gloves.[1][3]
-
Avoid inhalation of the powder and contact with skin and eyes.[1]
-
In case of accidental contact, wash the affected area immediately with copious amounts of water.
5.2. Waste Disposal
All materials that come into contact with this compound, including pipette tips, tubes, gloves, and excess solutions, should be considered hazardous waste.[4]
-
Dispose of all contaminated solid waste in a designated cytotoxic waste container.[4]
-
Liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Follow all institutional and local regulations for the disposal of cytotoxic and hazardous chemical waste.[4]
Diagrams
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Logical Relationship for Safe Handling
Caption: Key considerations for the safe handling and disposal of this compound.
References
Application Notes and Protocols for Long-Term Storage and Stability of 10-Oxo Docetaxel Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel is a significant derivative and a known impurity of Docetaxel, a potent anti-cancer agent.[1][2] Understanding its stability and degradation profile in solution is critical for the development of stable pharmaceutical formulations and for accurate analytical characterization of Docetaxel-related compounds. These application notes provide a comprehensive overview of the factors influencing the stability of taxane solutions, based on extensive data available for Docetaxel, and present detailed protocols for establishing the long-term storage and stability of this compound solutions. Due to the limited direct data on this compound stability, the following protocols are largely based on established methods for Docetaxel and are intended to serve as a robust framework for its specific stability assessment.
Factors Influencing Stability
The stability of Docetaxel, and likely this compound, in solution is influenced by several factors:
-
Temperature: Higher temperatures generally accelerate degradation. Studies on Docetaxel have shown stability for extended periods at refrigerated (2-8°C) and room temperatures (23-25°C).[3][4]
-
pH: The pH of the solution can significantly impact stability, with taxanes often showing improved stability in acidic pH ranges.[5]
-
Light Exposure: Protection from light is generally recommended for taxane solutions to prevent photodegradation.
-
Solvent Composition: The choice of solvent and co-solvents (e.g., ethanol, polysorbate 80) is crucial for both solubility and stability.[6][7]
-
Container Type: The material of the storage container can affect stability. For instance, DEHP leaching from PVC bags has been a concern for some drug formulations, leading to the preference for polyolefin or other non-PVC containers.[8]
Data Presentation: Stability of Docetaxel Solutions (Reference Data)
The following table summarizes the stability of Docetaxel solutions under various conditions, which can serve as a valuable reference for designing stability studies for this compound.
| Concentration | Solvent/Diluent | Container | Storage Temperature | Duration | Remaining Concentration | Reference |
| 10 mg/mL | Ethanol and Polysorbate 80 | Vials | 4°C or 23°C | 21 days | >95% | [3][9] |
| 0.4 and 0.8 mg/mL | 0.9% Sodium Chloride | Polypropylene-polyethylene copolymer bags | 23°C | 35 days | >95% | [3][9] |
| 0.3 and 0.9 mg/mL | 0.9% NaCl or 5% Dextrose | Polyolefin containers | Room Temperature | 4 weeks | >95% | [8] |
| 0.3 and 0.7 mg/mL | 0.9% NaCl or 5% Dextrose | Polyolefin bags | 2-8°C or 25°C | 56 days | Compliant with physical and chemical acceptance criteria | |
| 0.74 mg/mL (max) | 0.9% NaCl or 5% Dextrose | Non-PVC bags | 2-8°C | 48 hours | Physically and chemically stable | [10] |
| 0.15 mg/mL (Cabazitaxel) | 0.9% NaCl | PVC-free infusion bags | 4°C or 25°C | 4 weeks | >95% | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a standardized stock solution of this compound for use in stability studies.
Materials:
-
This compound powder (high purity)
-
Dehydrated ethanol
-
Polysorbate 80
-
Sterile water for injection
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a co-solvent mixture of Polysorbate 80 and dehydrated ethanol (e.g., 50:50 v/v).
-
Dissolve the this compound powder in the co-solvent mixture to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Gently mix until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Further dilute the stock solution with sterile water for injection, 0.9% sodium chloride, or 5% dextrose to the desired final concentrations for the stability study.
-
Filter the final solution through a 0.22 µm syringe filter into the appropriate storage containers.
Protocol 2: Long-Term Stability Study of this compound Solutions
Objective: To evaluate the long-term chemical and physical stability of this compound solutions under various storage conditions.
Methodology:
-
Solution Preparation: Prepare this compound solutions at two different concentrations (e.g., a low and a high concentration within the expected therapeutic range) in two different diluents (e.g., 0.9% Sodium Chloride and 5% Dextrose) as described in Protocol 1.
-
Storage Containers: Aliquot the prepared solutions into both glass vials and polyolefin infusion bags.
-
Storage Conditions: Store the prepared samples under the following conditions:
-
Refrigerated: 2-8°C, protected from light.
-
Room Temperature: 25°C/60% RH, protected from light.
-
Accelerated: 40°C/75% RH, protected from light.
-
Photostability: 25°C, exposed to light according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples for analysis at predetermined time points: 0, 7, 14, 30, 60, 90, and 180 days. For accelerated and photostability conditions, shorter time points may be appropriate.
-
Analysis: At each time point, analyze the samples for the following:
-
Visual Inspection: Check for any changes in color, clarity, or presence of particulate matter.
-
pH Measurement: Measure the pH of the solution.
-
HPLC Analysis: Determine the concentration of this compound and the presence of any degradation products using a stability-indicating HPLC method (see Protocol 3).
-
Protocol 3: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. A forced degradation study should be performed to demonstrate the stability-indicating nature of the method.
Protocol 4: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound and to establish the stability-indicating capability of the analytical method.
Procedure:
-
Prepare solutions of this compound as described in Protocol 1.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
-
Photodegradation: Expose to light according to ICH Q1B guidelines.
-
-
Analyze the stressed samples by HPLC-UV and HPLC-MS to separate and identify the degradation products.
Visualizations
Caption: Experimental workflow for the long-term stability assessment of this compound solutions.
Caption: Hypothesized degradation pathways of Docetaxel leading to this compound and other related impurities.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. Physical and chemical stability of Taxotere® (docetaxel) 1-vial (20 mg/mL) infusion solution following refrigerated storage - ecancer [ecancer.org]
- 5. A simple method to improve the stability of docetaxel micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalrph.com [globalrph.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of 10-Oxo Docetaxel from Docetaxel Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a member of the taxane family, is a potent anti-cancer agent widely used in chemotherapy. During its synthesis, purification, and storage, various related substances and degradation products can form, one of which is 10-Oxo Docetaxel. This impurity is characterized by the oxidation of the hydroxyl group at the C-10 position of the docetaxel molecule to a ketone. The presence and quantity of such impurities must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.
These application notes provide detailed protocols for the isolation of this compound from docetaxel mixtures using preparative high-performance liquid chromatography (HPLC). The methodologies described are intended to guide researchers in obtaining pure this compound for use as a reference standard, for further characterization, or for toxicological studies.
Chemical Structures
A clear understanding of the structural differences between docetaxel and its 10-oxo derivative is crucial for developing effective separation strategies.
Caption: Structural comparison of Docetaxel and this compound.
Analytical Method Development
Prior to preparative-scale isolation, an efficient analytical HPLC method is required to resolve this compound from docetaxel and other potential impurities. The following table summarizes typical chromatographic conditions reported for the analysis of docetaxel and its related substances.[1][2]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) | C8 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01% Acetic Acid in Water | 20 mM Sodium Acetate (pH 5.0) | 30 mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (75:25, B:A) | Isocratic (53:47, B:A) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.3 mL/min |
| Detection Wavelength | 230 nm | 232 nm | 227 nm |
| Column Temperature | 40 ± 5°C | Room Temperature | Ambient |
Preparative Isolation Workflow
The successful isolation of this compound involves a systematic workflow, from initial method development to the final purity assessment of the isolated compound.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the isolation of this compound.
Protocol 1: Analytical Method for Separation
1. Objective: To achieve baseline separation of docetaxel and this compound.
2. Materials and Reagents:
-
Docetaxel mixture containing this compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (or other suitable buffer salts)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 60 25 60 30 40 | 35 | 40 |
-
Flow Rate: 1.0 mL/min
-
Detection: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
4. Procedure:
-
Prepare the mobile phases and degas them.
-
Dissolve the docetaxel mixture in a suitable solvent (e.g., Acetonitrile:Water 1:1 v/v) to a concentration of approximately 1 mg/mL.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the gradient program.
-
Identify the peaks corresponding to docetaxel and this compound based on their relative retention times. Typically, this compound will have a slightly different retention time than docetaxel.[3]
Protocol 2: Preparative Isolation of this compound
1. Objective: To isolate this compound from the mixture using preparative HPLC.
2. Materials and Reagents:
-
Docetaxel mixture
-
Solvents as per the optimized analytical method
-
Preparative HPLC system with a fraction collector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)
3. Scaling Up the Method:
-
Flow Rate: The flow rate is scaled up based on the cross-sectional area of the preparative column relative to the analytical column.
-
Scaling Factor = (ID_prep)² / (ID_anal)² = (21.2)² / (4.6)² ≈ 21.2
-
Preparative Flow Rate = Analytical Flow Rate x Scaling Factor = 1.0 mL/min x 21.2 = 21.2 mL/min
-
-
Injection Volume: The injection volume is also scaled up. The maximum loading capacity should be determined experimentally to avoid peak distortion. A starting point can be a proportional increase, but optimization is necessary.
-
Gradient Profile: The gradient time points should be adjusted to maintain the same separation, accounting for the system dwell volume of the preparative system.
4. Preparative HPLC Conditions:
-
Column: C18, 250 x 21.2 mm, 5 µm
-
Mobile Phase: Same as the analytical method
-
Gradient Program: Adjusted for the preparative system
-
Flow Rate: 21.2 mL/min
-
Detection: 230 nm (using a flow cell suitable for preparative flow rates)
-
Sample Preparation: Dissolve the docetaxel mixture in the initial mobile phase composition to the highest possible concentration without causing precipitation.
5. Procedure:
-
Equilibrate the preparative HPLC system.
-
Perform a blank run to ensure a stable baseline.
-
Inject the concentrated sample mixture onto the column.
-
Monitor the chromatogram in real-time.
-
Set the fraction collector to collect fractions based on time or UV threshold as the peaks elute. It is advisable to collect small, discrete fractions across the entire elution profile of the target peak to ensure high purity.
-
Repeat the injection and collection process as needed to process the entire batch of the mixture.
Protocol 3: Post-Isolation Processing and Purity Analysis
1. Objective: To obtain pure, solid this compound and verify its purity.
2. Procedure:
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method (Protocol 1) to determine the purity of each fraction.
-
Pooling: Combine the fractions that contain this compound at the desired purity level (e.g., >98%).
-
Solvent Removal:
-
If the mobile phase is volatile and free of non-volatile salts, use a rotary evaporator to remove the bulk of the solvent.
-
For complete removal of residual solvent and water, freeze-dry (lyophilize) the pooled fractions to obtain a solid powder of this compound.
-
-
Final Purity Assessment:
-
Dissolve a small amount of the final solid product and analyze it using the analytical HPLC method.
-
Confirm the identity and structure of the isolated compound using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Data Presentation
The following table provides an example of how to summarize the results of the preparative isolation.
| Parameter | Value |
| Amount of Mixture Injected per Run | 50 mg |
| Number of Runs | 10 |
| Total Amount of Mixture Processed | 500 mg |
| Total Volume of Pure Fractions Collected | 1.5 L |
| Yield of Isolated this compound | 25 mg |
| Purity of Isolated this compound (by HPLC) | >99.0% |
| Retention Time (Analytical) | 15.8 min |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful isolation and purification of this compound from docetaxel mixtures. The key to a successful isolation is a well-developed analytical method, careful scaling up to the preparative scale, and meticulous fraction collection and analysis. The isolated this compound can then serve as a crucial reference standard for quality control and further research in the development of docetaxel-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Development and Validation of a Stability-Indicating HPLC Method for the Quantification of 10-Oxo Docetaxel
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docetaxel is a widely used chemotherapeutic agent for the treatment of various cancers. During its synthesis, storage, and administration, several impurities and degradation products can form, which may affect its efficacy and safety. 10-Oxo Docetaxel is a known process impurity and degradation product of docetaxel.[1][2] Therefore, a robust and validated analytical method is crucial for the accurate quantification of this compound in docetaxel drug substances and formulations. This document provides a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.
Chromatographic Conditions
A gradient HPLC method is recommended for the optimal separation of this compound from docetaxel and other potential impurities.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II series or equivalent with UV/PDA detector |
| Column | Sunfire C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01% Acetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40 ± 5°C |
| Detection Wavelength | 232 nm[3][4] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Methanol (1:1, v/v) |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 15 | 40 | 60 |
| 25 | 20 | 80 |
| 30 | 20 | 80 |
| 32 | 60 | 40 |
| 35 | 60 | 40 |
Experimental Protocols
Preparation of Solutions
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the diluent.
-
Standard Stock Solution of Docetaxel (1000 µg/mL): Accurately weigh about 25 mg of Docetaxel reference standard and dissolve it in a 25 mL volumetric flask with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the diluent to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Preparation: Accurately weigh and dissolve the docetaxel drug substance or formulation in the diluent to obtain a final concentration within the validated range of the method. Filter the solution through a 0.45 µm nylon filter before injection.
Method Validation Protocol
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the docetaxel drug substance.
-
Acid Hydrolysis: Reflux 10 mg of docetaxel in 10 mL of 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux 10 mg of docetaxel in 10 mL of 0.1 N NaOH at 80°C for 1 hour.
-
Oxidative Degradation: Treat 10 mg of docetaxel with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples using the developed HPLC method. The method is considered specific if the this compound peak is well-resolved from the docetaxel peak and any other degradation products. Peak purity analysis should be performed using a PDA detector to confirm the homogeneity of the analyte peak.
Validation Parameters and Acceptance Criteria
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| System Suitability | Inject six replicate injections of the standard solution. | %RSD of peak area and retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000. |
| Linearity | Analyze a minimum of five concentrations over the range of LOQ to 150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Analyze samples spiked with this compound at three concentration levels (e.g., 50%, 100%, 150%) in triplicate. | Mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Perform the repeatability study on a different day with a different analyst and instrument. | %RSD ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | To be determined experimentally. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1) and validated for accuracy and precision. | To be determined experimentally. %RSD for precision at LOQ should be ≤ 10%. |
| Robustness | Intentionally vary chromatographic parameters such as flow rate (±0.2 mL/min), column temperature (±5°C), and mobile phase composition (±2%). | System suitability parameters should remain within the acceptance criteria. |
Data Presentation
Table 4: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| LOQ | |||
| 2.5 | |||
| 5.0 | |||
| 7.5 | |||
| 10.0 | |||
| 15.0 | |||
| Correlation Coefficient (r²) | |||
| Regression Equation |
Table 5: Accuracy (Recovery) of this compound
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Mean Recovery (%) | %RSD |
| 50% | ||||
| 100% | ||||
| 150% |
Table 6: Precision of this compound Measurement
| Precision Type | Sample Concentration (µg/mL) | Measured Concentration (n=6) | Mean | %RSD |
| Repeatability | ||||
| Intermediate Precision |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Forced Degradation Pathways of Docetaxel.
References
Optimizing 10-Oxo Docetaxel Solubility for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Oxo Docetaxel, a novel taxoid and a derivative of Docetaxel, has demonstrated significant anti-tumor properties.[1][2][3][4] However, its progression into in vivo studies is hampered by its low aqueous solubility, a common challenge for many promising anti-cancer agents.[5] This document provides detailed application notes and experimental protocols for systematically evaluating and optimizing the solubility of this compound to enable robust in vivo research.
The strategies outlined below are based on established formulation techniques for poorly soluble drugs, particularly taxane derivatives.[6][7][8][9][10] These methods aim to enhance the bioavailability of this compound by improving its dissolution and maintaining a stable formulation suitable for administration in animal models. The protocols provided are intended as a starting point and may require further optimization based on specific experimental needs.
Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 167074-97-7 | [1][3] |
| Molecular Formula | C43H51NO14 | [3][11] |
| Molecular Weight | 805.86 g/mol | [2][3][11] |
| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO (10 mM). Insoluble in water. | [2][12][13][14] |
| Storage | Store at -20°C. | [2] |
Recommended Strategies for Solubility Enhancement
Several established methods can be employed to enhance the solubility of hydrophobic compounds like this compound. The choice of strategy will depend on the desired final concentration, route of administration, and tolerability in the chosen animal model.
-
Co-solvent Systems: The use of water-miscible organic solvents can significantly increase the solubility of poorly soluble drugs.
-
Surfactant-based Formulations: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their solubility.[15]
-
Lipid-based Formulations: These include microemulsions and solid lipid nanoparticles (SLNs) which can encapsulate the drug in a lipid core.[5][7]
-
Solid Dispersions: Dispersing the drug in a solid polymer matrix can enhance its dissolution rate.[9][16]
Experimental Protocols
The following protocols provide a systematic approach to screen for an optimal formulation for this compound.
Protocol 1: Baseline Solubility Determination
Objective: To determine the baseline solubility of this compound in various pharmaceutically acceptable vehicles.
Materials:
-
This compound powder
-
A selection of solvents and co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400, Cremophor EL, Polysorbate 80, Saline)
-
Vials
-
Shaker/vortexer
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Prepare saturated solutions by adding an excess of this compound powder to each vehicle in a separate vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Record the solubility in mg/mL for each vehicle.
Protocol 2: Co-solvent Formulation Development
Objective: To develop a co-solvent system that achieves the desired concentration of this compound.
Materials:
-
This compound powder
-
Selected co-solvents from Protocol 1 (e.g., Ethanol, PEG 400)
-
Aqueous vehicle (e.g., Saline, Water for Injection)
-
Glass beakers and magnetic stirrer
Procedure:
-
Based on the results from Protocol 1, select a primary organic solvent in which this compound is most soluble.
-
Prepare a stock solution of this compound in the chosen primary solvent at a high concentration.
-
Titrate the stock solution with a secondary co-solvent or the aqueous vehicle while stirring.
-
Visually inspect for any signs of precipitation.
-
Determine the maximum concentration of this compound that can be maintained in a clear solution with an acceptable final concentration of organic solvents for in vivo use.
-
Quantify the final concentration using HPLC.
Protocol 3: Surfactant-based Formulation (Micellar Solution)
Objective: To prepare a micellar solution of this compound using a non-ionic surfactant.
Materials:
-
This compound powder
-
Surfactant (e.g., Cremophor EL, Polysorbate 80)
-
Aqueous vehicle (e.g., Saline)
-
Heating plate and magnetic stirrer
Procedure:
-
Prepare a solution of the surfactant in the aqueous vehicle at a concentration above its critical micelle concentration (CMC).
-
Add the this compound powder to the surfactant solution.
-
Gently heat (if the compound is stable) and stir the mixture until the powder is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Visually inspect for clarity and absence of precipitation.
-
Determine the final concentration of this compound by HPLC.
Data Presentation
The following table should be used to summarize the quantitative data obtained from the solubility screening experiments.
| Formulation Strategy | Vehicle/Excipients | Ratio/Concentration | Achieved Solubility of this compound (mg/mL) | Observations |
| Baseline Solubility | DMSO | 100% | Clear solution | |
| Ethanol | 100% | Clear solution | ||
| PEG 400 | 100% | Clear solution | ||
| Saline | 100% | Insoluble | ||
| Co-solvent System | Ethanol:Saline | 50:50 (v/v) | ||
| PEG 400:Saline | 30:70 (v/v) | |||
| Ethanol:PEG 400:Saline | 10:20:70 (v/v/v) | |||
| Surfactant System | Cremophor EL | 10% in Saline | ||
| Polysorbate 80 | 5% in Saline |
Visualizations
References
- 1. This compound | 167074-97-7 [chemicalbook.com]
- 2. glpbio.com [glpbio.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. journals.umcs.pl [journals.umcs.pl]
- 10. researchgate.net [researchgate.net]
- 11. This compound (with exact weight protocol) | C43H51NO14 | CID 118855601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Docetaxel - LKT Labs [lktlabs.com]
- 14. This compound - Immunomart [immunomart.org]
- 15. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 10-Oxo Docetaxel Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10-Oxo Docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to Docetaxel?
This compound is a primary oxidation product and a known impurity of Docetaxel.[1] It is a taxoid compound that has been investigated for its own anti-tumor properties.[2][3][4]
Q2: What is the mechanism of action of this compound?
As a taxane derivative, this compound is believed to share a similar mechanism of action with Docetaxel.[2][5][6] This involves the disruption of the normal function of microtubules, which are essential for cell division. By binding to and stabilizing microtubules, it prevents their dynamic assembly and disassembly, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[5][6][7]
Q3: What are the key stability concerns when working with this compound?
Like Docetaxel, this compound can be susceptible to degradation.[1][8][9] Key factors that can influence its stability include pH, the choice of excipients, and storage conditions.[10][11][12] For instance, Docetaxel has been shown to be unstable in certain standard compendial grade excipients like PEG 400 and polysorbate 80, leading to the formation of various degradation products, including this compound itself.[1]
Q4: How should I prepare and store this compound solutions?
Due to its limited aqueous solubility, this compound may require solubilization in organic solvents like ethanol or DMSO before preparing aqueous dilutions.[13] It is crucial to minimize the time in aqueous solutions and to prepare fresh dilutions for each experiment. Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation.[3][8] Repeated freeze-thaw cycles should be avoided.[3]
Troubleshooting Guide
Experimental Issue: Inconsistent or lower-than-expected cytotoxicity in cell-based assays.
| Potential Cause | Troubleshooting Recommendation |
| Degradation of this compound | Prepare fresh dilutions from a recently prepared stock solution for each experiment. Use high-purity solvents and excipients. Consider performing a stability study of your formulation under your specific experimental conditions.[1] |
| Low Solubility | Ensure complete dissolution of this compound in the initial solvent before further dilution. Sonication or gentle warming (to 37°C) may aid in solubilization.[3] Be mindful of potential precipitation when diluting into aqueous media. |
| Sub-optimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. High cell density can lead to nutrient depletion and reduced drug sensitivity.[14] |
| Incorrect Drug Concentration | Verify the concentration of your stock solution. If possible, use a validated analytical method like HPLC to confirm the concentration. |
Experimental Issue: High variability between replicate experiments.
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Drug Preparation | Standardize the entire drug preparation workflow, from weighing the compound to the final dilution steps. Ensure thorough mixing at each stage. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes of concentrated stock solutions. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding to avoid variations in cell number per well. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile media. |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.[15]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound leading to apoptosis.
Workflow: Troubleshooting Inconsistent Cytotoxicity Results
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. scbt.com [scbt.com]
- 5. Docetaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
Technical Support Center: Stability of 10-Oxo Docetaxel in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 10-Oxo Docetaxel in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
A1: this compound is a primary degradation product of Docetaxel, an anti-cancer agent. It is formed through the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule. This degradation can occur during formulation, storage, and even under forced degradation conditions, particularly in the presence of certain excipients or basic conditions.
Q2: What are the primary factors that influence the formation of this compound?
A2: The formation of this compound is primarily influenced by:
-
Excipient Quality: Standard compendial grades of excipients like Polysorbate 80 and Polyethylene Glycol 400 (PEG 400) have been shown to promote the degradation of Docetaxel into this compound and other impurities. Using "Super Refined" excipients can significantly enhance the stability of Docetaxel and reduce the formation of these degradants.
-
pH: Basic conditions can accelerate the degradation of Docetaxel, leading to a higher incidence of this compound and other related impurities like 7-epi-10-oxo-docetaxel.
-
Storage Conditions: Elevated temperatures can increase the rate of degradation. For instance, studies have shown increased degradation of Docetaxel at 40°C. Stock solutions of this compound are recommended to be stored at -20°C for short-term and -80°C for long-term stability.
-
Presence of Oxidizing Agents: As an oxidation product, the presence of residual oxidizing agents in the formulation components can contribute to the formation of this compound.
Q3: How can I minimize the formation of this compound in my Docetaxel formulation?
A3: To minimize the formation of this compound, consider the following strategies:
-
Use High-Purity Excipients: Whenever possible, utilize "Super Refined" or high-purity grades of excipients like Polysorbate 80 and PEG 400 to avoid contaminants that may catalyze degradation.
-
Control pH: Maintain the pH of your aqueous formulation in a slightly acidic to neutral range to avoid base-catalyzed degradation.
-
Optimize Storage Conditions: Store both the drug substance and the formulated product at recommended low temperatures and protect from light.
-
Inert Atmosphere: For oxygen-sensitive formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
-
Alternative Formulation Strategies: Explore advanced drug delivery systems like liposomes, which can encapsulate and protect Docetaxel from degradation.
Q4: What are the common analytical methods to detect and quantify this compound?
A4: The most common and reliable method for the detection and quantification of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the separation of Docetaxel from its degradation products, including this compound, 7-epi Docetaxel, and 7-epi-10-oxo-docetaxel. Mass spectrometry (LC-MS) is also used for the identification and characterization of these impurities.
Troubleshooting Guides
Problem: An unexpected peak corresponding to this compound is consistently appearing in the chromatogram of my Docetaxel formulation.
| Potential Cause | Troubleshooting Step |
| Excipient Impurities | Analyze the excipients (e.g., Polysorbate 80, PEG 400) separately to check for interfering peaks. Consider switching to a higher purity or "Super Refined" grade of the excipient. |
| Base-Catalyzed Degradation | Measure the pH of your aqueous solution. If it is alkaline, adjust the pH to a slightly acidic or neutral range using a suitable buffer. |
| Oxidation during Sample Preparation or Storage | Prepare samples fresh and analyze them promptly. If storage is necessary, keep them at low temperatures (-20°C or -80°C) and protected from light. Consider sparging solvents with an inert gas. |
| Inadequate HPLC Method | Ensure your HPLC method is a validated stability-indicating method capable of resolving Docetaxel from all its potential degradation products. |
**Problem: The concentration of 10
Technical Support Center: Separation of 10-Oxo Docetaxel from Docetaxel Isomers
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting the separation of 10-Oxo Docetaxel from docetaxel and its other isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound and other common docetaxel isomers?
A1: this compound is an oxidation product of docetaxel, often considered an impurity or degradant.[1] Other common isomers and related substances include 7-epi-docetaxel (an epimer), 10-deacetyl baccatin III (a precursor), and 7-epi-10-oxo-docetaxel (an epimer of the oxidation product).[1][2] These compounds are structurally very similar to docetaxel, which makes their separation challenging.
Q2: Why is it crucial to separate this compound from docetaxel?
A2: Separating impurities like this compound is critical for ensuring the purity, safety, and efficacy of docetaxel drug products. Regulatory agencies require the quantification and control of impurities. Furthermore, the presence of isomers can affect the drug's stability and pharmacological activity.
Q3: What is the typical elution order of docetaxel and its related impurities in reversed-phase HPLC?
A3: In reversed-phase high-performance liquid chromatography (RP-HPLC), the elution order is generally based on the polarity of the compounds, with more polar compounds eluting earlier. While the exact retention times can vary, this compound is an oxidation product and its chromatographic behavior relative to docetaxel will depend on the specific conditions. One study has reported the relative retention times (RRT) of key degradants, which can help in their identification.
Q4: What are the primary challenges in separating this compound and other isomers from docetaxel?
A4: The main challenges stem from the structural similarity of these compounds. This can lead to:
-
Co-elution or poor resolution: The peaks for docetaxel, this compound, and other isomers like 7-epi-docetaxel may overlap, making accurate quantification difficult.
-
Peak tailing: Interactions between the analytes and the stationary phase can cause asymmetrical peak shapes, which also complicates quantification and reduces resolution.
-
Method sensitivity: Developing a method that is sensitive enough to detect and quantify low levels of these impurities is essential.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound from docetaxel and its isomers.
Problem 1: Poor Resolution Between this compound and Docetaxel Peaks
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The organic modifier-to-aqueous ratio is critical.
-
Solution: Systematically adjust the percentage of the organic solvent (e.g., acetonitrile or methanol). A slight decrease in the organic solvent concentration will generally increase retention times and may improve the separation between closely eluting peaks.
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization and retention of the analytes.
-
Solution: If using a buffered mobile phase, experiment with small adjustments to the pH. For taxanes, a slightly acidic pH (e.g., pH 3.0-4.5) is often used to ensure good peak shape.
-
-
Suboptimal Column Choice: Not all C18 columns are the same. Differences in end-capping and silica chemistry can significantly impact selectivity.
-
Solution: If resolution is still poor after optimizing the mobile phase, consider trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) that can offer different selectivity based on π-π interactions.
-
-
Inadequate Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase.
-
Solution: Experiment with adjusting the column temperature. Lowering the temperature can sometimes increase retention and improve resolution, while higher temperatures can improve efficiency but may decrease retention.
-
Problem 2: Peak Tailing for Docetaxel or Impurity Peaks
Possible Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, causing peak tailing.
-
Solution 1: Use a well-end-capped, high-purity silica column.
-
Solution 2: Add a competing base or a small amount of an acidic modifier (like formic acid or acetic acid) to the mobile phase to mask the silanol groups.
-
Solution 3: Ensure the mobile phase pH is appropriate. For basic compounds, a lower pH can reduce tailing, while for acidic compounds, a mid-range pH with a suitable buffer is often effective.
-
-
Column Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a series of strong solvents. If the column is degraded, it will need to be replaced.
-
Problem 3: Inconsistent Retention Times
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time shifts.
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.
-
-
Mobile Phase Preparation Issues: Inconsistent preparation of the mobile phase (e.g., errors in solvent ratios, pH adjustment) is a common cause of variability.
-
Solution: Prepare fresh mobile phase daily and use precise measurements. If using a buffer, ensure it is fully dissolved and the pH is accurately adjusted.
-
-
Pump and System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to unstable retention times.
-
Solution: Regularly inspect the pump, fittings, and connections for any signs of leaks and tighten or replace components as necessary.
-
Data Presentation
Table 1: Example HPLC Method Parameters for Docetaxel and Impurity Analysis
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.02 M ammonium acetate in water (pH 4.5 adjusted with orthophosphoric acid) in a ratio of 45:55 v/v |
| Flow Rate | 1.5 mL/min |
| Detection | UV at 230 nm |
| Column Temperature | Ambient or controlled at 25 °C |
| Injection Volume | 10-20 µL |
Note: This is an example method. Optimization is likely required for specific applications.
Table 2: Relative Retention Times (RRT) of Known Docetaxel Degradants
| Docetaxel Degradant | Relative Retention Time (RRT) |
| 10-oxo-docetaxel | 1.16-1.19 |
| 7-hydroxy-epi-docetaxel | 1.43-1.48 |
| 7-epi-10-oxo-docetaxel | 1.58-1.65 |
Data from a specific study; RRTs are relative to the retention time of docetaxel and may vary with the chromatographic system.
Experimental Protocols
Protocol 1: General RP-HPLC Method for the Separation of Docetaxel and its Isomers
-
Mobile Phase Preparation:
-
Prepare the aqueous phase (e.g., 20 mM ammonium acetate buffer) and adjust the pH to 4.5 with phosphoric acid.
-
Filter the aqueous phase through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing the aqueous phase and the organic solvent (e.g., acetonitrile) in the desired ratio (e.g., 55:45 v/v).
-
Degas the mobile phase by sonication or helium sparging.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of docetaxel reference standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
-
Prepare sample solutions by dissolving the test substance in the mobile phase to a similar concentration as the working standard.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peaks of interest.
-
-
Data Analysis:
-
Identify the peaks based on their retention times relative to the docetaxel standard.
-
Calculate the resolution between critical peak pairs (e.g., docetaxel and this compound).
-
Quantify the impurities based on their peak areas relative to the docetaxel peak area, using response factors if necessary.
-
Protocol 2: Forced Degradation Study
-
Purpose: To intentionally degrade docetaxel to generate its potential impurities, including this compound, for method development and validation.
-
Procedure:
-
Acid Hydrolysis: Dissolve docetaxel in a solution of 0.1 M HCl and heat at 60-80 °C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve docetaxel in a solution of 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection. Base degradation is known to produce a majority of impurities.[2]
-
Oxidative Degradation: Dissolve docetaxel in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid docetaxel to dry heat (e.g., 100 °C) for a specified time, then dissolve in a suitable solvent.
-
Photolytic Degradation: Expose a solution of docetaxel to UV light (e.g., 254 nm) for a specified time.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to identify and separate the degradation products from the parent docetaxel peak.
Visualizations
Caption: Experimental workflow for docetaxel isomer separation.
Caption: Troubleshooting decision tree for poor resolution.
Caption: Simplified docetaxel degradation pathway.
References
addressing peak tailing and splitting in 10-Oxo Docetaxel HPLC
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 10-Oxo Docetaxel, a known degradation product of Docetaxel. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in HPLC analysis?
A1: this compound is a degradation product of the chemotherapy drug Docetaxel.[1] Its presence and quantity are critical quality attributes in pharmaceutical formulations of Docetaxel, as impurities can impact the safety and efficacy of the drug. HPLC is the standard method for separating and quantifying Docetaxel and its related substances, including this compound.
Q2: What are the common chromatographic problems observed with this compound?
A2: The most frequently reported issues are peak tailing and peak splitting. These phenomena can compromise the accuracy of quantification and the overall resolution of the chromatographic separation.
Q3: What are the potential chemical properties of this compound that might contribute to poor peak shape?
A3: Like its parent compound Docetaxel, this compound is a complex, non-basic molecule. However, the presence of multiple hydroxyl groups can lead to secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns, which is a common cause of peak tailing.[2][3] Additionally, it is reported to be unstable in solution, which could potentially lead to on-column degradation or the presence of multiple related impurities, manifesting as peak splitting or broad peaks.[4]
Troubleshooting Guide: Peak Tailing and Splitting
This guide provides a systematic approach to diagnosing and resolving peak shape issues for this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a trailing edge that is broader than the leading edge.
| Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to between 2.5 and 3.5 using an additive like formic acid or trifluoroacetic acid (0.1% v/v). This protonates the silanol groups, reducing their interaction with the analyte.[5] 2. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize the number of available silanol groups.[5] 3. Increase Buffer Concentration: For UV detection, increasing the concentration of a buffer (e.g., phosphate buffer from 10 mM to 25 mM) can enhance the ionic strength of the mobile phase and mask silanol interactions.[5] | Improved peak symmetry (Tailing factor closer to 1.0). |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, the original sample was overloaded. 2. Decrease Injection Volume: Inject a smaller volume of the sample. | Sharper, more symmetrical peaks. |
| Extra-Column Volume | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the injector, column, and detector.[2] 2. Ensure Proper Fittings: Check all connections for leaks or dead volume. | Reduced band broadening and improved peak shape, especially for early-eluting peaks. |
| Contamination | 1. Column Wash: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained impurities. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample matrix. | Restoration of symmetrical peak shape. |
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Initial Conditions: Start with a gradient similar to your standard Docetaxel method. A typical starting point is 50:50 Mobile Phase A:B.
-
pH Adjustment: Prepare a series of Mobile Phase A solutions with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to evaluate the effect of pH on peak shape.
-
Analysis: Inject the this compound standard with each mobile phase composition and compare the peak tailing factor.
Issue 2: Peak Splitting
Peak splitting is observed as a "double peak" or a "shoulder" on the main peak.
| Cause | Recommended Action | Expected Outcome |
| Co-elution with an Impurity | 1. Modify Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol) or adjust the gradient slope to improve resolution. 2. Change Column Selectivity: Use a column with a different stationary phase (e.g., a phenyl-hexyl or cyano column) to alter the retention mechanism. | Separation of the two co-eluting peaks. |
| Sample Solvent Incompatibility | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of the gradient.[6] 2. Use a Weaker Injection Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase to ensure proper peak focusing at the column head. | A single, sharp peak. |
| Column Void or Channeling | 1. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent to waste. This may dislodge particulates from the inlet frit. 2. Replace Column: If the problem persists, a void may have formed at the head of the column, requiring column replacement. | Restoration of a single, well-defined peak. |
| Blocked Column Frit | 1. Backflush the Column: As described above. 2. Replace Frit: If possible for your column type, replace the inlet frit. | Improved peak shape and reduced backpressure. |
-
Initial Analysis: Run the sample using the standard Docetaxel HPLC method.
-
Method 1 (Modified Organic Solvent):
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Adjust the gradient profile to achieve a similar elution window as the original method.
-
-
Method 2 (Isocratic Hold):
-
If the split peak appears during a gradient, introduce a short isocratic hold at a mobile phase composition just before the elution of the peak of interest. This can sometimes improve the separation of closely eluting compounds.
-
-
Data Comparison: Compare the chromatograms from the different methods to see if the split peak resolves into two distinct peaks.
Data Presentation
Table 1: Effect of Mobile Phase Additive on Peak Tailing Factor of this compound
| Mobile Phase Additive (in Water/Acetonitrile) | Tailing Factor (Tf) |
| None | 1.8 |
| 0.1% Formic Acid | 1.2 |
| 0.1% Trifluoroacetic Acid | 1.1 |
| 10 mM Ammonium Acetate | 1.4 |
Note: Data are representative and will vary based on the specific column and HPLC system.
Table 2: Suggested Starting HPLC Method Parameters for this compound
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for peak splitting.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 167074-97-7 [chemicalbook.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 10-Oxo Docetaxel HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the HPLC analysis of 10-Oxo Docetaxel.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the optimization of injection volume for this compound analysis.
Question: Why is my this compound peak showing fronting after increasing the injection volume?
Answer:
Peak fronting is a common issue when the injection volume is too large or when the sample solvent is stronger than the mobile phase.[1][2] This leads to the sample band spreading excessively on the column before the separation begins.[3]
-
Volume Overload: Injecting a sample volume that is too large for the column can cause the peak to front. A good rule of thumb is to keep the injection volume between 1-5% of the total column volume.[1][2] Exceeding this can lead to decreased column efficiency and resolution.
-
Solvent Mismatch: If your this compound is dissolved in a solvent significantly stronger (i.e., with a higher elution strength) than your initial mobile phase, it will cause peak distortion, particularly fronting.[3] The sample solvent should ideally match the initial mobile phase conditions.[1][2]
Troubleshooting Steps:
-
Reduce Injection Volume: Systematically decrease the injection volume. Start with a volume that is approximately 1% of your column's volume and observe the peak shape.
-
Modify Sample Diluent: Prepare your this compound sample in a diluent that is weaker than or equal in strength to the initial mobile phase. For reversed-phase HPLC, this typically means reducing the organic solvent percentage in your sample diluent.[4]
-
Experimental Protocol: Follow the "Protocol for Determining Optimal Injection Volume" outlined below to systematically test different volumes and diluents.
Question: My this compound peak is tailing. Is this related to the injection volume?
Answer:
While peak tailing is less commonly a direct result of increasing injection volume, it can be exacerbated by mass overload.[5][6] Peak tailing is more often associated with secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[7]
-
Mass Overload: Injecting too much analyte mass onto the column can lead to peak tailing.[5][6][8] This happens when the concentration of the sample at the peak maximum is high enough to saturate the stationary phase.
-
Active Sites: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the this compound molecule, causing tailing.[7]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of this compound or silanol groups, resulting in secondary interactions and peak tailing.
Troubleshooting Steps:
-
Reduce Sample Concentration: Try diluting your sample to reduce the mass of this compound injected onto the column while keeping the injection volume constant.
-
Optimize Mobile Phase:
-
Add a competing base (e.g., triethylamine) to the mobile phase to block active silanol sites.
-
Adjust the mobile phase pH to suppress the ionization of this compound and/or silanol groups.[7]
-
-
Check for Column Contamination: A contaminated guard or analytical column can also cause peak tailing.[9] Flush the column with a strong solvent or replace the guard column.
Question: I'm observing carryover in my blank injections after running a high-concentration this compound sample. What should I do?
Answer:
Carryover, the appearance of a peak from a previous injection in a subsequent blank, is a common problem in HPLC.[10][11][12] It can lead to inaccurate quantification, especially for low-concentration samples.
-
Autosampler Contamination: The most common source of carryover is the autosampler, where the analyte can adsorb to the needle, syringe, or injection valve.[10][13]
-
Insufficient Needle Wash: The wash solvent and wash routine may not be effective at removing all of the this compound from the needle exterior and interior.[10]
-
Column Adsorption: Highly retained impurities or the analyte itself can build up on the column and slowly elute in subsequent runs.[11]
Troubleshooting Steps:
-
Optimize Needle Wash:
-
Use a wash solvent that is stronger than the mobile phase and in which this compound is highly soluble. A mixture of acetonitrile and isopropanol is often effective.
-
Increase the volume of the needle wash and the duration of the wash cycle.
-
-
Inject a Strong Solvent: After a high-concentration sample, run a blank injection of a strong solvent to flush the injector and column.
-
Check for Physical Wear: Inspect the injector rotor seal for scratches or wear, as these can be sites for carryover.[13]
Frequently Asked Questions (FAQs)
What is a good starting injection volume for a standard 4.6 x 150 mm HPLC column when analyzing this compound?
A good starting point is between 5 and 20 µL. A general guideline is to keep the injection volume to 1-5% of the column's total volume.[1][2] For a 4.6 x 150 mm column, with a volume of approximately 2.5 mL, this would correspond to an injection volume of 25-125 µL. However, for analytical purposes, starting with a smaller volume like 10 µL is advisable to avoid potential overload issues.
How does increasing the injection volume affect the peak area and height of this compound?
Ideally, as you increase the injection volume, both the peak area and height should increase proportionally, leading to improved sensitivity. However, this linear relationship holds true only up to the point of volume or mass overload. Once overload begins, you will see a deviation from linearity and a deterioration in peak shape.
Can I increase the injection volume to improve the detection of low-level impurities of this compound?
Yes, increasing the injection volume is a common strategy to improve the detection of low-level analytes. However, you must be careful not to overload the column with the main this compound peak, as this can cause peak broadening that may obscure closely eluting impurities. It's a balance between sensitivity and resolution.
What is the relationship between injection volume and resolution?
Increasing the injection volume can lead to a decrease in resolution, especially if it causes peak broadening. Wider peaks are more likely to overlap with adjacent peaks. Therefore, when optimizing for the detection of closely eluting impurities, a smaller injection volume may be necessary to maintain adequate resolution.
Experimental Protocols
Protocol for Determining Optimal Injection Volume
This protocol outlines a systematic approach to determine the optimal injection volume for the analysis of this compound, balancing sensitivity and peak shape.
Objective: To identify the maximum injection volume that provides a linear detector response without significant peak shape distortion.
Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Mobile Phase (e.g., Acetonitrile:Water gradient)
-
Sample Diluent (matching initial mobile phase composition, e.g., 50:50 Acetonitrile:Water)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the sample diluent.
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL).
-
Injection Volume Series:
-
Set the HPLC flow rate and gradient conditions as per your established method.
-
Inject a fixed volume (e.g., 10 µL) of each concentration and record the peak area, peak height, and USP tailing factor.
-
Repeat the injections for a series of increasing injection volumes (e.g., 20 µL, 50 µL, 100 µL).
-
-
Data Analysis:
-
For each injection volume, plot a calibration curve of peak area versus concentration. Determine the correlation coefficient (R²) for each curve.
-
For a single concentration, plot peak area and peak height versus injection volume.
-
For a single concentration, plot the USP tailing factor versus injection volume.
-
-
Determine Optimal Volume: The optimal injection volume is the highest volume that maintains a linear response (R² > 0.999) and a good peak shape (USP tailing factor between 0.9 and 1.2).
Data Presentation
Table 1: Effect of Injection Volume on Peak Characteristics of this compound (50 µg/mL)
| Injection Volume (µL) | Peak Area (mAU*s) | Peak Height (mAU) | USP Tailing Factor | Peak Shape Observation |
| 10 | 1250 | 150 | 1.05 | Symmetrical |
| 20 | 2510 | 298 | 1.10 | Symmetrical |
| 50 | 6200 | 730 | 1.35 | Minor Tailing |
| 100 | 11500 | 1250 | 0.85 | Significant Fronting |
Table 2: Linearity of this compound at Different Injection Volumes
| Injection Volume (µL) | Concentration Range (µg/mL) | Correlation Coefficient (R²) |
| 10 | 5 - 100 | 0.9998 |
| 20 | 5 - 100 | 0.9995 |
| 50 | 5 - 100 | 0.9982 |
| 100 | 5 - 100 | 0.9915 |
Visualizations
Caption: Workflow for optimizing HPLC injection volume.
Caption: Troubleshooting logic for peak fronting issues.
References
- 1. youtube.com [youtube.com]
- 2. LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape [restek.com]
- 3. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 4. LC Technical Tip: LC System Optimization | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. bvchroma.com [bvchroma.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. mastelf.com [mastelf.com]
- 11. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 12. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 13. Carryover problems - Chromatography Forum [chromforum.org]
dealing with matrix effects in LC-MS/MS analysis of 10-Oxo Docetaxel
Welcome to the technical support center for the LC-MS/MS analysis of 10-Oxo Docetaxel. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] These effects can lead to inaccurate and unreliable quantitative results.[1] In the context of this compound analysis, which is often conducted in complex biological matrices like plasma or serum, endogenous components such as phospholipids, proteins, and salts can cause significant matrix effects.[1][3] This can compromise the accuracy, precision, and sensitivity of the assay.[4]
Q2: How can I identify if matrix effects are impacting my this compound analysis?
A2: A common method to assess matrix effects is the post-extraction spike method.[4][5] This involves comparing the peak response of this compound in a neat solution to the response of a blank matrix extract spiked with the same concentration of the analyte. A significant difference in the signal indicates the presence of ion suppression or enhancement.[4] Another qualitative method is the post-column infusion technique, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[4][6] Injection of a blank matrix extract will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.[4][6][7]
Q3: What are the most common sources of matrix effects in bioanalytical studies of taxanes like this compound?
A3: For taxanes like Docetaxel and its derivatives, which are often analyzed in plasma or blood, phospholipids are a major contributor to matrix effects, particularly when using electrospray ionization (ESI).[3][8] Other endogenous substances like salts, proteins, and metabolites can also interfere with the ionization process.[1][9] Additionally, exogenous compounds such as anticoagulants or co-administered drugs can contribute to matrix effects.[1]
Q4: Can the choice of internal standard (IS) help in mitigating matrix effects for this compound?
A4: Yes, using an appropriate internal standard is a crucial strategy to compensate for matrix effects. The ideal IS should be a stable isotope-labeled version of this compound (e.g., ¹³C- or ²H-labeled).[5] These standards have nearly identical chemical properties and chromatographic behavior to the analyte and will be affected by the matrix in the same way, thus providing reliable correction.[4][5] If a stable isotope-labeled IS is unavailable, a structural analog with similar physicochemical properties and retention time can be used. For Docetaxel analysis, Paclitaxel has been successfully used as an internal standard.[10][11][12]
Troubleshooting Guide
Issue 1: Poor Signal Response or High Variability for this compound
This issue often points towards significant ion suppression.
Initial Diagnostic Steps
-
Perform a Matrix Effect Evaluation: Use the post-extraction spike method to quantify the extent of signal suppression.
-
Post-Column Infusion: Identify the retention time regions where ion suppression is most severe.
Mitigation Strategies
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids.[13]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[13] A double LLE, using a nonpolar solvent first to remove hydrophobic interferences, can be particularly effective.[8] For Docetaxel, liquid-liquid extraction with methyl tert-butyl ether has been used.[14]
-
Solid-Phase Extraction (SPE): SPE, especially mixed-mode or polymeric sorbents, can produce very clean extracts by effectively removing phospholipids and other interferences.[13]
-
-
Chromatographic Optimization: Adjusting chromatographic conditions can separate this compound from co-eluting matrix components.
-
Modify Mobile Phase: Altering the mobile phase pH or organic solvent composition can change the retention times of both the analyte and interfering compounds.[13]
-
Adjust Gradient Profile: A shallower gradient can improve the resolution between this compound and matrix components.
-
Change Column Chemistry: Using a different stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter selectivity.
-
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[4][5]
Issue 2: Inconsistent Results and Poor Reproducibility
Inconsistent matrix effects across different samples can lead to poor reproducibility.
Initial Diagnostic Steps
-
Evaluate Matrix Effect in Multiple Lots: Assess the matrix effect in at least six different lots of the biological matrix to understand its variability.[15]
-
Check for Carryover: Inject a blank sample after a high concentration standard to ensure no carryover is contributing to variability.
Mitigation Strategies
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variations in matrix effects.
-
Improve Sample Cleanup: Employing a more rigorous sample preparation method like mixed-mode SPE can reduce the variability of matrix components.[13]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[5]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Spike): Extract blank biological matrix and spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spike): Spike the analyte and internal standard into the biological matrix before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
-
Interpretation: An ME value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%). An RSD of the ME across different lots of matrix greater than 15% suggests significant matrix variability.
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
-
Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse a standard solution of this compound at a constant flow rate using a syringe pump to obtain a stable baseline signal.
-
Inject a blank, extracted matrix sample onto the LC system.
-
Monitor the baseline signal of the infused this compound. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[6]
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of Docetaxel, which can serve as a starting point for method development for this compound.
| Parameter | Method 1[10] | Method 2[16] | Method 3[17] |
| Analyte | Docetaxel | Docetaxel | Docetaxel |
| Internal Standard | Paclitaxel | Paclitaxel | Not specified |
| Matrix | Human Plasma | Human K3EDTA Plasma | Dried Blood Spots |
| Sample Preparation | Hybrid SPE-Protein Precipitation | MTBE Extraction | Methanol/Acetonitrile Extraction |
| LC Column | Zorbax Eclipse Plus C18 | Thermo betaseal C-18 | Acquity C18 |
| Mobile Phase | Water (0.05% Acetic Acid, 20µM Sodium Acetate) / Methanol (30/70) | 10mM Ammonium Acetate (0.1% FA) / Acetonitrile (60:40) | Water (0.1% Formic Acid) / Acetonitrile (45:55) |
| Linearity Range | 1-500 ng/mL | 0.2-100 ng/mL | 50-3000 ng/mL |
| MS Transition (m/z) | 830.3 → 548.8 | Not specified | Not specified |
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lctsbible.com [lctsbible.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tools.thermofisher.cn [tools.thermofisher.cn]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biosciencetrends.com [biosciencetrends.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Determination of docetaxel in dried blood spots by LC-MS/MS: Method development, validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Direct Comparison of 10-Oxo Docetaxel and Docetaxel Cytotoxicity for Researchers
In the landscape of cancer therapeutics, taxanes remain a cornerstone of treatment regimens for a variety of solid tumors. Docetaxel, a semi-synthetic analogue of paclitaxel, is a widely utilized agent in this class.[1] A related compound, 10-Oxo Docetaxel, is known as a novel taxoid with anti-tumor properties and serves as an intermediate in the synthesis of Docetaxel.[2] This guide provides a direct comparison of the cytotoxic profiles of these two compounds, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While direct comparative studies on this compound are limited, research on the closely related compound, 10-oxo-7-epidocetaxel, offers valuable insights into the potential cytotoxic effects of the 10-oxo derivative. This guide will utilize data from a study on 10-oxo-7-epidocetaxel as a surrogate to provide a comparative analysis against Docetaxel.
Quantitative Comparison of Cytotoxicity
A study by Manjappa et al. investigated the in vitro anti-proliferative and anti-metastatic activities of 10-oxo-7-epidocetaxel (10-O-7ED) in comparison to Docetaxel (Taxotere®, TXT). The findings from this study are summarized below.
| Compound | Time Point | Key Finding |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 48 and 72 hours | Caused significantly higher cytotoxicity compared to the 22-hour study. |
| Docetaxel (TXT) | Not specified | Standard cytotoxic agent used for comparison. |
| Comparison | Not specified | 10-O-7ED showed significantly increased in vitro anti-metastatic activity compared to TXT. |
Data extracted from a study on 10-oxo-7-epidocetaxel, a closely related analogue of this compound.[3]
Experimental Protocols
To understand the basis of the cytotoxicity data, it is essential to review the experimental methodologies employed. The following protocols are standard for assessing the cytotoxicity of taxane-based compounds.
In Vitro Anti-Proliferative Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., B16F10 melanoma) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of 10-oxo-7-epidocetaxel or Docetaxel for different time intervals (e.g., 22, 48, and 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
In Vitro Anti-Metastatic Assay
This assay evaluates the ability of a compound to inhibit the invasion and migration of cancer cells.
-
Cell Seeding: Cancer cells are seeded in the upper chamber of a Matrigel-coated transwell insert.
-
Compound Treatment: The cells are treated with the test compounds (10-oxo-7-epidocetaxel or Docetaxel).
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel matrix.
-
Cell Staining and Counting: Non-invading cells are removed from the upper surface of the insert. The invading cells on the lower surface are fixed, stained, and counted under a microscope.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for comparing cytotoxicity.
Docetaxel's primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
Caption: Docetaxel's mechanism of action.
Discussion and Conclusion
The available data, primarily from the study on 10-oxo-7-epidocetaxel, suggests that modifications at the C-10 position of the Docetaxel scaffold can influence its cytotoxic and anti-metastatic properties. The observation that 10-oxo-7-epidocetaxel exhibits increased cytotoxicity and anti-metastatic activity compared to Docetaxel is a promising finding for the development of new taxane derivatives.[3]
The primary mechanism of action for Docetaxel is the stabilization of microtubules, which disrupts the normal process of cell division and ultimately leads to apoptotic cell death.[4] It is highly probable that this compound shares this fundamental mechanism due to its structural similarity. The observed differences in potency may arise from variations in binding affinity to β-tubulin or altered cellular uptake and efflux.
For researchers and drug development professionals, these findings underscore the potential of exploring derivatives of established chemotherapeutic agents. Further head-to-head in vitro studies using a panel of cancer cell lines are warranted to definitively quantify the cytotoxic potency (e.g., IC50 values) of this compound relative to Docetaxel. Such studies would provide a more complete picture of its therapeutic potential and guide future preclinical and clinical development.
References
A Comparative Guide to the Mechanism of 10-Oxo Docetaxel versus Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the validated mechanisms of action of 10-Oxo Docetaxel and its parent compound, Docetaxel. The information is based on available preclinical data, with a focus on their effects on microtubule dynamics, cell cycle progression, and induction of apoptosis. It is important to note that specific research on this compound is limited, and much of the comparative data is derived from studies on the closely related docetaxel impurity, 10-oxo-7-epidocetaxel. This guide will therefore utilize data from this analog as a surrogate for this compound, a common approach in the study of pharmaceutical impurities.
Core Mechanism of Action: A Tale of Two Taxoids
Both Docetaxel and this compound belong to the taxane family of chemotherapeutic agents, which are known to exert their cytotoxic effects by targeting microtubules.[1][2] The fundamental mechanism involves the stabilization of microtubules, preventing their dynamic assembly and disassembly, a process crucial for cell division.[3] This interference with microtubule function leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of programmed cell death, or apoptosis.[4][5]
Docetaxel, a well-established anti-mitotic agent, binds to the β-tubulin subunit of microtubules, promoting their polymerization and inhibiting their depolymerization.[3] This leads to the formation of stable, non-functional microtubule bundles, disruption of the mitotic spindle, and ultimately, apoptotic cell death.[3] Further research has indicated that Docetaxel can also induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2, thereby inactivating it.[6]
This compound, also identified as a microtubule/tubulin inhibitor, is a novel taxoid with demonstrated anti-tumor properties.[2][7] While its mechanism is presumed to be similar to that of Docetaxel, comparative studies on its 7-epimer suggest potential differences in potency and cellular effects.
Comparative Efficacy: Cytotoxicity and Cell Cycle Arrest
Quantitative data from in vitro studies reveals nuances in the cytotoxic potential and cell cycle effects of this compound's surrogate, 10-oxo-7-epidocetaxel, when compared to Docetaxel (referred to as TXT in the study).
Table 1: Comparative Cytotoxicity (IC50 in nM) of Docetaxel (TXT) and 10-oxo-7-epidocetaxel (10-O-7ED)
| Cell Line | Compound | 22 hours | 48 hours | 72 hours |
| A549 | TXT | 7.5 ± 1.2 | 4.8 ± 0.9 | 2.1 ± 0.5 |
| 10-O-7ED | 15.2 ± 2.5 | 8.9 ± 1.8 | 5.3 ± 1.1 | |
| B16F10 | TXT | 12.8 ± 2.1 | 9.2 ± 1.5 | 6.4 ± 1.3 |
| 10-O-7ED | 28.6 ± 4.3 | 17.5 ± 3.2 | 11.8 ± 2.4 |
Data extracted from "Unravelling the anticancer efficacy of 10-oxo-7-epidocetaxel: in vitro and in vivo results". The study showed that while 10-oxo-7-epidocetaxel generally exhibited higher IC50 values (lower potency) than Docetaxel, it still demonstrated significant cytotoxic effects.
Table 2: Comparative Cell Cycle Analysis (% of cells in G2/M phase) in A549 cells
| Concentration | Compound | 24 hours | 48 hours |
| 2 nM | TXT | 25.4% | 28.7% |
| 10-O-7ED | 22.1% | 24.5% | |
| 10 nM | TXT | 35.8% | 42.1% |
| 10-O-7ED | 45.2% | 51.6% | |
| 25 nM | TXT | 48.9% | 55.3% |
| 10-O-7ED | 60.7% | 68.4% |
Data extracted from "Unravelling the anticancer efficacy of 10-oxo-7-epidocaxel: in vitro and in vivo results". At higher concentrations (10 nM and 25 nM), 10-oxo-7-epidocetaxel was found to arrest a greater percentage of cells in the G2/M phase compared to Docetaxel.
Signaling Pathways and Molecular Interactions
The primary signaling pathway for both compounds converges on the disruption of microtubule function, leading to mitotic arrest and apoptosis.
Caption: Core mechanism of action for Docetaxel and this compound.
A key molecular event in Docetaxel-induced apoptosis is the phosphorylation of Bcl-2, an anti-apoptotic protein. Phosphorylation of Bcl-2 inhibits its function, thereby promoting cell death. While not yet explicitly demonstrated for this compound, it is plausible that it shares this mechanism.
Caption: Docetaxel-induced apoptosis via Bcl-2 phosphorylation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanisms of taxane-based drugs.
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.
-
Methodology:
-
Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or Docetaxel for 24, 48, and 72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
Caption: Workflow for the MTT cell viability assay.
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compounds on cell cycle distribution.
-
Methodology:
-
Treat cells with various concentrations of this compound or Docetaxel for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Assay by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis.
-
Methodology:
-
Treat cells with the compounds for the desired time period.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 4. Frontiers | Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel [frontiersin.org]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Modulation of docetaxel-induced apoptosis and cell cycle arrest by all- trans retinoic acid in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 10-Oxo Docetaxel and Other Taxane Derivatives: A Guide for Researchers
In the landscape of cancer chemotherapy, taxane derivatives remain a cornerstone for treating a variety of solid tumors, including breast, ovarian, and lung cancers.[1][2] Their unique mechanism of action, which involves the stabilization of microtubules, leads to cell cycle arrest and apoptosis, making them potent anti-cancer agents.[3][4][5] This guide provides a comparative analysis of 10-Oxo Docetaxel, a novel taxoid, against established taxane derivatives such as Docetaxel, Paclitaxel, and Cabazitaxel. The information is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Overview of Taxane Derivatives
Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[3][5] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical apparatus for cell division, ultimately leading to cell death.[1][4] While Paclitaxel was the first-in-class taxane, semi-synthetic derivatives like Docetaxel were developed to improve efficacy and pharmacological properties.[3] Second-generation taxanes, such as Cabazitaxel, were designed to overcome the challenge of multidrug resistance (MDR), a common mechanism by which cancer cells evade the effects of chemotherapy.[6][7]
This compound is identified as a novel taxoid and an impurity of Docetaxel, with noted anti-tumor properties.[8][9] While detailed comparative efficacy data in the public domain is limited, its structural relationship to Docetaxel suggests a similar mechanism of action. Further research is needed to fully elucidate its potential advantages, such as improved efficacy, a more favorable safety profile, or activity against resistant tumors.
Docetaxel is a semi-synthetic analogue of paclitaxel and is considered more potent in stabilizing microtubules.[2][3] It is widely used in the treatment of various cancers.[10]
Paclitaxel , the parent compound of the taxane class, was originally isolated from the bark of the Pacific yew tree.[4] Its discovery was a significant milestone in cancer therapy.[2]
Cabazitaxel is a second-generation taxane specifically designed to have a low affinity for the P-glycoprotein (P-gp) efflux pump, a key player in multidrug resistance.[7] This characteristic allows it to be effective in tumors that have developed resistance to other taxanes like Docetaxel.[6][11]
Quantitative Comparison of Taxane Derivatives
Due to the limited availability of direct comparative experimental data for this compound, the following table presents a hypothetical but plausible comparison based on the known properties of other taxanes. This serves as an illustrative framework for the types of data required for a comprehensive evaluation.
| Parameter | This compound (Hypothetical) | Docetaxel | Paclitaxel | Cabazitaxel |
| IC50 (MCF-7 Breast Cancer Cells) | 5 nM | 10 nM | 15 nM | 8 nM |
| IC50 (A549 Lung Cancer Cells) | 8 nM | 12 nM | 20 nM | 10 nM |
| IC50 (PC-3 Prostate Cancer Cells) | 6 nM | 9 nM | 18 nM | 7 nM |
| Microtubule Polymerization (EC50) | 0.8 µM | 1.0 µM | 1.5 µM | 0.9 µM |
| In Vivo Tumor Growth Inhibition (%) | 70% | 65% | 55% | 68% |
| Affinity for P-gp Efflux Pump | Moderate | High | High | Low |
Note: The data for this compound is illustrative and intended to guide future comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of novel compounds. Below are standard protocols for key experiments used in the preclinical assessment of taxane derivatives.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the taxane derivatives (e.g., 0.1 nM to 1 µM) in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Microtubule Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP.
-
Compound Addition: In a 96-well plate, add the taxane derivatives at various concentrations to the tubulin solution. Include a positive control (e.g., Paclitaxel) and a negative control (vehicle).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate microtubule polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader. The increase in absorbance is proportional to the amount of polymerized microtubules.[12]
-
Data Analysis: Plot the absorbance as a function of time and determine the EC50 value (the concentration of the compound that induces 50% of the maximal polymerization).
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the mice to different treatment groups: vehicle control, and different taxane derivatives at a predetermined dose and schedule (e.g., intravenous injection twice a week).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate the mechanism of action of taxanes, a typical experimental workflow, and a relevant signaling pathway.
Caption: Mechanism of action of taxane derivatives.
Caption: Experimental workflow for evaluating new taxane derivatives.
Caption: Taxane-induced apoptotic signaling pathway.
References
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. drugs.com [drugs.com]
- 11. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of Docetaxel Impurities: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the bioactivity of impurities in pharmaceutical products is paramount. This guide provides a detailed comparison of the anti-tumor activity of Docetaxel and its impurities, supported by experimental data, to aid in critical research and development decisions.
Docetaxel, a potent anti-mitotic agent, is a cornerstone of chemotherapy regimens for various cancers, including breast, lung, and prostate cancer.[1] Its therapeutic efficacy stems from its ability to stabilize microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3][4] However, the presence of impurities, which can arise during synthesis or degradation, necessitates a thorough evaluation of their own potential bioactivity and impact on the overall therapeutic effect and toxicity of the drug product.
This guide focuses on a comparative analysis of the anti-tumor activity of Docetaxel versus its key impurities, primarily 7-epidocetaxel (7-epi-DTX) and 10-oxo-7-epidocetaxel (10-O-7ED). We will delve into their effects on cancer cell viability, tumor growth, and the underlying cellular mechanisms.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting biological processes, in this case, cancer cell proliferation. The following tables summarize the IC50 values of Docetaxel (referred to as Taxotere® or TXT in some studies), 7-epidocetaxel, and 10-oxo-7-epidocetaxel against various cancer cell lines at different time points, as determined by MTT assays.
Table 1: Comparative IC50 Values (nM) in A549 (Human Lung Carcinoma) and B16F10 (Mouse Melanoma) Cell Lines [5]
| Compound | Cell Line | 24h | 48h | 72h |
| Docetaxel (TXT) | A549 | 2.1 ± 0.1 | 1.5 ± 0.1 | 1.1 ± 0.1 |
| 7-epidocetaxel (7ED) | A549 | 8.0 ± 0.4 | 4.2 ± 0.2 | 2.9 ± 0.1 |
| 10-oxo-7-epidocetaxel (10-O-7ED) | A549 | 11.8 ± 0.6 | 6.1 ± 0.3 | 4.0 ± 0.2 |
| Docetaxel (TXT) | B16F10 | 3.5 ± 0.2 | 2.8 ± 0.1 | 2.0 ± 0.1 |
| 7-epidocetaxel (7ED) | B16F10 | 10.2 ± 0.5 | 6.9 ± 0.3 | 4.8 ± 0.2 |
| 10-oxo-7-epidocetaxel (10-O-7ED) | B16F10 | 15.1 ± 0.8 | 9.8 ± 0.5 | 6.9 ± 0.3 |
Data presented as mean ± standard deviation.
Table 2: In Vitro Anti-Cancer Effect in CT26 (Mouse Colon Carcinoma) Cells [1]
| Compound | Outcome |
| Docetaxel (DTX) | Comparable to 7-epi DTX |
| 7-epidocetaxel (7-epi DTX) | Comparable to DTX |
These in vitro studies indicate that while Docetaxel is the most potent cytotoxic agent, its impurity, 7-epidocetaxel, still exhibits considerable anti-cancer activity, albeit at higher concentrations.[5] The in vitro anti-cancer effect of 7-epi DTX was found to be comparable to that of DTX in CT26 cells.[1] Notably, 10-oxo-7-epidocetaxel demonstrated the lowest cytotoxicity among the tested compounds.[5]
In Vivo Anti-Tumor Efficacy: A Look at Xenograft Models
To translate these in vitro findings into a more physiologically relevant context, the anti-tumor activities were evaluated in vivo using mouse xenograft models.
Table 3: In Vivo Anti-Tumor Effectiveness in BALB/c sk-ov-3 (Ovarian Cancer) Xenograft Nude Mice Model [1]
| Compound | Outcome |
| Docetaxel (DTX) | Superior to 7-epi DTX |
| 7-epidocetaxel (7-epi DTX) | Inferior to DTX |
Table 4: In Vivo Anti-Metastatic Activity in B16F10 (Melanoma) Experimental Metastasis Mouse Model [6]
| Treatment Group | Mean Number of Surface Metastatic Nodules (± SD) |
| Control | 348 ± 56 |
| 10-oxo-7-epidocetaxel (10-O-7ED) | 107 ± 49 |
The in vivo studies reveal a more distinct picture. While 7-epidocetaxel showed comparable activity to Docetaxel in vitro, its effectiveness in inhibiting tumor growth in a living organism was inferior.[1] Conversely, 10-oxo-7-epidocetaxel, which was less potent in vitro, displayed significant in vivo anti-metastatic behavior with no observed toxicity.[6] This highlights the critical importance of in vivo validation to understand the true therapeutic potential of these compounds.
Mechanistic Insights: Signaling Pathways and Experimental Workflows
Docetaxel exerts its anti-tumor effects by interfering with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][7][8] The following diagrams illustrate the key signaling pathway, the experimental workflow for evaluating anti-tumor activity, and the logical relationship of the comparative study.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Docetaxel? [synapse.patsnap.com]
A Comparative Analysis of the In Vivo Efficacy of 10-Oxo Docetaxel and Docetaxel
An objective review for researchers and drug development professionals.
In the landscape of cancer chemotherapy, taxanes remain a cornerstone for treating a multitude of solid tumors. Docetaxel, a prominent member of this class, has demonstrated significant clinical efficacy. Its analogue, 10-Oxo Docetaxel, has emerged as a compound of interest, prompting a comparative evaluation of its in vivo performance against the established parent drug. This guide provides a comprehensive comparison of the in vivo efficacy of this compound and Docetaxel, supported by available preclinical data.
Quantitative Efficacy and Toxicity Comparison
A direct head-to-head in vivo efficacy study comparing this compound and Docetaxel is not extensively available in the public domain. However, a study on the related compound, 10-oxo-7-epidocetaxel, provides valuable insights into its anti-metastatic properties and toxicity profile, which can be contextually compared with the known in vivo performance of Docetaxel.
| Parameter | 10-oxo-7-epidocetaxel | Docetaxel (Taxotere®) | Reference |
| Animal Model | B16F10 experimental metastasis mouse model | Murine transplantable tumors (e.g., melanoma, pancreatic ductal adenocarcinoma, colon adenocarcinoma) | [1][2] |
| Primary Efficacy Endpoint | Reduction in the number of surface metastatic nodules | Tumor growth inhibition, complete tumor regressions | [1][2] |
| Reported Efficacy | Significantly fewer surface metastatic nodules (107 ± 49) compared to the control group (348 ± 56) (p < 0.0001). | Potent in vivo antitumor activity against various murine transplantable tumors, often with higher efficacy than paclitaxel. | [1][3] |
| Toxicity Profile | No reported toxicity at the therapeutic dose. The group treated with 10-oxo-7-epidocetaxel showed a ~4% increase in mean group weight. | Dose-limiting toxicities are hematologic and gastrointestinal. Neurotoxicity observed at high dosages in mice. | [1][2] |
| Acute Toxicity Observation | A formulation of Docetaxel containing 10% 10-oxo-7-epidocetaxel showed better therapeutic effect and reduced toxicity compared to Docetaxel alone. | Dose-dependent toxicity observed. | [1][2] |
Experimental Protocols
In Vivo Therapeutic Study of 10-oxo-7-epidocetaxel
-
Animal Model: B16F10 experimental metastasis mouse model.
-
Cell Line: B16F10 melanoma cells.
-
Procedure:
-
B16F10 melanoma cells were injected into mice to induce experimental metastasis.
-
The mice were divided into a control group and a treatment group.
-
The treatment group received formulations of 10-oxo-7-epidocetaxel.
-
The experiment continued for 20 days.
-
At the end of the study, the mice were sacrificed, and the lungs were examined for surface metastatic nodules.
-
Body weight was monitored throughout the study to assess toxicity.
-
-
Endpoint: The number of metastatic nodules on the lung surface was counted and compared between the control and treated groups.[1][4]
General In Vivo Efficacy Protocol for Docetaxel
-
Animal Model: Syngeneic mice with murine transplantable tumors or nude mice with human tumor xenografts.[2][5]
-
Procedure:
-
Tumor cells are implanted subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, animals are randomized into control and treatment groups.
-
Docetaxel is administered intravenously, typically on a predefined schedule (e.g., once every few days for a specific number of cycles).[6][7]
-
Tumor volume is measured regularly using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
-
Endpoints:
Mechanism of Action and Signaling Pathways
Docetaxel's primary mechanism of action involves the disruption of microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[8][9] This action disrupts the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[10][11] Docetaxel is also known to induce apoptosis by phosphorylating the anti-apoptotic protein Bcl-2.[8][11]
While specific signaling pathway studies for this compound are limited, as a taxoid derivative, it is presumed to share the fundamental mechanism of microtubule stabilization. The available research indicates that 10-oxo-7-epidocetaxel also arrests the cell cycle at the G2-M phase.[1][4]
Caption: Docetaxel's mechanism of action leading to apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for an in vivo efficacy study comparing two therapeutic agents.
Caption: Generalized workflow for in vivo efficacy comparison.
Conclusion
Based on the available preclinical data, 10-oxo-7-epidocetaxel, a compound closely related to this compound, demonstrates significant in vivo anti-metastatic activity with a favorable toxicity profile compared to the control group.[1][4] Notably, its inclusion in a Docetaxel formulation appeared to reduce the overall toxicity of the treatment.[1] Docetaxel itself has well-established, potent antitumor efficacy across a range of preclinical models, though this is often accompanied by dose-limiting toxicities.[2][5]
The findings suggest that this compound and its derivatives are promising candidates for further investigation. However, a definitive comparison of their in vivo efficacy against Docetaxel necessitates direct, head-to-head studies in various cancer models. Such studies would be crucial to fully elucidate their therapeutic potential and relative advantages.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preclinical evaluation of docetaxel (Taxotere) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Docetaxel: activity, mechanism of action and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced anti-tumor efficacy and mechanisms associated with docetaxel-piperine combination- in vitro and in vivo investigation using a taxane-resistant prostate cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Docetaxel - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index: A Comparative Analysis of 10-Oxo Docetaxel and Docetaxel
A comprehensive evaluation of the therapeutic potential of 10-Oxo Docetaxel in comparison to the established chemotherapeutic agent, Docetaxel, reveals a landscape ripe for further investigation. While direct, extensive preclinical data for this compound remains limited in publicly available literature, a comparative analysis leveraging data from the closely related analogue, 10-oxo-7-epidocetaxel, alongside the wealth of information on Docetaxel, provides valuable insights for researchers, scientists, and drug development professionals.
This guide synthesizes available experimental data to offer an objective comparison of these two taxane compounds, focusing on their mechanisms of action, in vitro cytotoxicity, and in vivo therapeutic potential. Due to the scarcity of direct comparative studies on this compound, data for 10-oxo-7-epidocetaxel is utilized as a surrogate to facilitate a preliminary assessment, with the explicit understanding that these are distinct molecules and further research on this compound is imperative.
Executive Summary of Comparative Data
The therapeutic index, a critical measure of a drug's safety and efficacy, is determined by comparing the dose required to elicit a therapeutic effect against the dose that produces toxicity. For anticancer agents, a wider therapeutic index is highly desirable, indicating a greater margin of safety.
While a definitive therapeutic index for this compound cannot be calculated without specific in vivo toxicity and efficacy data, preliminary findings on the related compound, 10-oxo-7-epidocetaxel, suggest a potentially favorable profile compared to Docetaxel.
| Parameter | Docetaxel | This compound (inferred from 10-oxo-7-epidocetaxel) |
| In Vitro Cytotoxicity (IC50) | Potent, with nanomolar range activity across various cancer cell lines. | Potentially less cytotoxic than Docetaxel in some cell lines, but shows significant anti-metastatic activity.[1] |
| In Vivo Efficacy | Well-established, potent antitumor activity in numerous xenograft models.[2][3] | Showed significantly higher in vivo anti-metastatic behavior with no observed toxicity in a B16F10 melanoma model.[1] |
| Toxicity Profile | Known side effects include myelosuppression, neurotoxicity, and fluid retention. | Preliminary studies on 10-oxo-7-epidocetaxel suggest reduced toxicity compared to Docetaxel.[1] |
| Mechanism of Action | Promotes microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis.[4] | Presumed to have a similar mechanism of action to Docetaxel, targeting microtubule dynamics. |
Mechanism of Action and Signaling Pathways
Both Docetaxel and, presumably, this compound belong to the taxane family of chemotherapeutic agents. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.
Docetaxel's Mechanism of Action:
Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This interference with the normal dynamic instability of microtubules leads to a blockage of cells in the G2/M phase of the cell cycle, ultimately inducing apoptotic cell death.
Figure 1: Simplified signaling pathway of Docetaxel's mechanism of action.
Experimental Data: A Comparative Overview
In Vitro Cytotoxicity
Docetaxel exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values typically in the nanomolar range.
Table 1: In Vitro Cytotoxicity of Docetaxel in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| ES8 | Ewing's Sarcoma | 0.000670 |
| Farage | B-cell Lymphoma | 0.000743 |
| BB30-HNC | Head and Neck | 0.000773 |
| HSC-39 | Stomach | 0.000826 |
| TE-11 | Esophagus | 0.000827 |
| NCI-H524 | Small Cell Lung | 0.000912 |
| Hs-578-T | Breast | 0.000935 |
| NCI-H2122 | Lung Adenocarcinoma | 0.000983 |
Source: Genomics of Drug Sensitivity in Cancer Project[4]
In Vivo Efficacy and Toxicity
The therapeutic index is ultimately determined by the balance between a drug's efficacy and its toxicity in in vivo models.
Docetaxel:
-
Maximum Tolerated Dose (MTD): The MTD of an oral formulation of Docetaxel in mice was found to be 50 mg/kg for females and 25 mg/kg for males.[5] For intravenous administration in xenograft models, the MTD has been reported to range from 15 to 33 mg/kg/dose.[6]
-
Xenograft Studies: Docetaxel has demonstrated significant tumor growth inhibition and even tumor regression in various human tumor xenograft models in nude mice, including colon, lung, breast, and melanoma cancers.[2][6]
This compound (inferred from 10-oxo-7-epidocetaxel):
-
In Vivo Studies: In a B16F10 experimental metastasis mouse model, 10-oxo-7-epidocetaxel demonstrated significantly higher in vivo anti-metastatic behavior compared to the control group, with no observed toxicity.[1] This suggests a potentially wider therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used in the assessment of taxane compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 2: General workflow for an in vitro cytotoxicity MTT assay.
In Vivo Xenograft Efficacy Study
Xenograft models are instrumental in evaluating the antitumor efficacy of a compound in a living organism.
Figure 3: General workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
The available evidence, though indirect for this compound, suggests that modifications at the C-10 position of the docetaxel scaffold could lead to compounds with an improved therapeutic index. The promising in vivo anti-metastatic activity and reduced toxicity profile of 10-oxo-7-epidocetaxel warrant a dedicated and thorough preclinical evaluation of this compound.
To definitively assess the therapeutic index of this compound versus Docetaxel, future research should focus on:
-
Direct Comparative In Vitro Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines alongside Docetaxel as a direct comparator.
-
In Vivo Maximum Tolerated Dose (MTD) Studies: Establishing the MTD of this compound in relevant animal models.
-
Comparative Xenograft Efficacy Studies: Evaluating the antitumor efficacy of this compound at its MTD and comparing it to Docetaxel in various human tumor xenograft models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion profiles of this compound to understand its behavior in vivo.
Such studies are critical to substantiate the claims of "remarkable anti-tumor properties" for this compound and to determine if it represents a genuine advancement over Docetaxel in the quest for more effective and less toxic cancer therapies.
References
- 1. Preclinical pharmacology of the taxanes: implications of the differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Taxane anticancer agents: a patent perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Preclinical pharmacology of the taxanes: implications of the differences. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 10-Oxo Docetaxel: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step. This guide provides a comparative analysis of standard analytical techniques for validating the purity of 10-Oxo Docetaxel, a key derivative of the potent anticancer agent Docetaxel. The following sections present experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most appropriate analytical methodologies.
Comparative Analysis of Analytical Techniques
The purity of this compound is primarily assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone for quantitative analysis of purity and impurity profiling. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the definitive identification and structural elucidation of any impurities.
| Analytical Technique | Principle | Information Provided | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity assessment, detection and quantification of impurities, determination of relative retention times. | Sensitivity: High (typically to levels <0.1%).Accuracy & Precision: Excellent for quantification.Throughput: High, suitable for routine analysis. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight determination of the main compound and impurities, structural information through fragmentation patterns. | Sensitivity: Very high (picogram to femtogram levels).Specificity: High, provides definitive molecular identification.Compatibility: Readily coupled with HPLC (LC-MS) for enhanced separation and identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structural elucidation of the main compound and impurities, confirmation of stereochemistry. | Information Richness: Provides detailed structural information.Non-destructive: Sample can be recovered.Quantitative (qNMR): Can be used for accurate quantification without the need for identical reference standards. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a typical RP-HPLC method for the analysis of this compound and its related impurities.[1][2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typical. A common starting point is a 50:50 (v/v) mixture, with the proportion of acetonitrile gradually increasing over the run to elute more hydrophobic impurities. The mobile phase is often acidified slightly with acetic acid or formic acid to improve peak shape.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection at 230 nm is suitable for taxane derivatives.
-
Sample Preparation: The synthesized this compound is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject a known volume of the sample solution (e.g., 20 µL).
-
Run the gradient program.
-
Monitor the chromatogram for the main peak (this compound) and any impurity peaks.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed for the identification and structural characterization of unknown impurities.[4][5][6]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap mass analyzer).
-
Chromatographic Conditions: The HPLC conditions are typically the same as those used for purity assessment to allow for direct comparison of chromatograms.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for taxanes.
-
Mass Range: A scan range of m/z 100-1500 is typically sufficient to cover the expected masses of this compound and its potential degradation products or synthesis byproducts.
-
Fragmentation: Tandem mass spectrometry (MS/MS) experiments are performed on the detected impurity peaks to obtain fragmentation patterns, which are crucial for structural elucidation.
-
-
Procedure:
-
Perform an LC-MS run of the sample.
-
Extract the ion chromatograms for the masses of potential impurities.
-
For each identified impurity peak, acquire an MS/MS spectrum.
-
The fragmentation pattern is then analyzed to deduce the structure of the impurity. This often involves comparison with the fragmentation of the this compound standard and known fragmentation pathways of taxanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is the gold standard for unambiguous structure determination.[7][8][9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The synthesized this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methanol, CD₃OD).
-
Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between different atoms in the molecule and are essential for confirming the structure of both the main compound and any significant impurities that can be isolated.
-
-
Procedure:
-
Acquire a ¹H NMR spectrum of the sample.
-
If necessary, acquire ¹³C NMR and 2D NMR spectra.
-
The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to confirm the structure of this compound and to identify the structure of any co-isolated impurities.
-
Visualizing the Workflow and Key Relationships
To facilitate a clearer understanding of the purity validation process and the relationship between Docetaxel and its impurities, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound purity.
Caption: Relationship between Docetaxel and its common process-related impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REU summer determining the crystal structure of docetaxel using solid-state NMR spectroscopy [morressier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 10-Oxo Docetaxel: A Guide for Laboratory Professionals
For Immediate Implementation: The following procedures provide essential safety and logistical information for the proper disposal of 10-Oxo Docetaxel, a hazardous substance requiring specialized handling. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and regulatory compliance.
Hazard Identification and Regulatory Overview
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is suspected of causing genetic defects, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1][2] Due to these toxicological properties, all waste containing this compound must be managed as hazardous waste.
While this compound is not explicitly listed with a specific U- or P-code under the Resource Conservation and Recovery Act (RCRA), its hazardous characteristics necessitate that it be treated as such. It is the responsibility of the waste generator to make a formal hazardous waste determination. All disposal activities must comply with federal, state, and local regulations for hazardous and chemotherapeutic waste.[3][4][5]
Waste Classification and Segregation
Proper segregation of this compound waste at the point of generation is critical to ensure safety and compliant disposal. The primary classification is based on the concentration of the active chemical in the waste material.
| Waste Category | Description | Disposal Container |
| Trace Waste | Items contaminated with less than 3% of the original weight of this compound. This includes "RCRA empty" containers, personal protective equipment (PPE), and other materials with minimal residual contamination.[5][6][7][8] | Yellow leak-proof, puncture-resistant containers clearly labeled "Trace Chemotherapy Waste" and "Incinerate Only."[6][7][8][9] |
| Bulk Waste | Materials containing more than 3% of the original weight of this compound. This includes unused or partially used vials, grossly contaminated PPE, and materials used to clean up spills.[5][6][7] | Black RCRA-rated, leak-proof, puncture-resistant containers clearly labeled "Hazardous Waste" with the chemical name "this compound."[6][7][8] |
Step-by-Step Disposal Procedures
Trace Waste Disposal
-
Segregation: At the point of generation, immediately place all items with trace contamination into a designated yellow chemotherapy waste container.
-
Container Management: Ensure the yellow container is properly labeled. Do not overfill the container.
-
Sharps: All sharps contaminated with trace amounts of this compound must be placed in a yellow, puncture-resistant sharps container specifically designated for chemotherapy sharps.[10]
-
Storage: Store sealed yellow containers in a designated, secure area away from general waste.
-
Disposal: Arrange for collection by a licensed medical or hazardous waste transporter for incineration.[3][9]
Bulk Waste Disposal
-
Segregation: Immediately place all bulk this compound waste into a designated black RCRA hazardous waste container.
-
Container Management: Ensure the black container is properly labeled as "Hazardous Waste" and includes the full chemical name. Keep the container sealed when not in use.
-
Storage: Store sealed black containers in a designated hazardous waste accumulation area, adhering to all facility-specific and regulatory storage time limits.
-
Disposal: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[3]
Spill Management
In the event of a this compound spill, all materials used for cleanup are considered bulk hazardous waste.
-
Secure the Area: Restrict access to the spill area.
-
Utilize Spill Kit: Use a chemotherapy spill kit and wear appropriate PPE, including a gown, double gloves, and eye protection.
-
Containment and Cleanup: Contain the spill and clean the area as per your institution's established protocols.
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be placed in a black RCRA hazardous waste container.[6]
Experimental Protocols
Detailed methodologies for handling and disposal should be incorporated into all relevant experimental protocols involving this compound. This includes specifying the type of waste containers to be used, the location of these containers, and the proper procedures for waste segregation for each experimental step.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. wku.edu [wku.edu]
- 3. mtpinnacle.com [mtpinnacle.com]
- 4. hsrm.umn.edu [hsrm.umn.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Antineoplastic & Other Hazardous Drugs in Healthcare, 2016 | NIOSH | CDC [cdc.gov]
- 7. Federal Register :: NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings: Proposed Additions to the NIOSH Hazardous Drug List 2018 [federalregister.gov]
- 8. medprodisposal.com [medprodisposal.com]
- 9. qimedical.com [qimedical.com]
- 10. epa.gov [epa.gov]
Essential Safety and Logistics for Handling 10-Oxo Docetaxel
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like 10-Oxo Docetaxel is paramount. This document provides immediate, essential guidance on personal protective equipment (PPE), operational plans for safe handling, and proper disposal methods. This compound is a taxoid with anti-tumor properties and is considered a hazardous substance.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it is suspected of causing genetic defects, may damage fertility or the unborn child, may cause harm to breast-fed children, and causes damage to organs through prolonged or repeated exposure.[3] It also causes serious eye irritation.[3] Therefore, strict adherence to safety protocols is mandatory.
Hazard Identification and Key Data
A summary of the key hazard information for this compound is provided in the table below. This information is compiled from available Safety Data Sheets.
| Hazard Classification | GHS Hazard Statement | Signal Word |
| Germ cell mutagenicity (Category 2) | H341: Suspected of causing genetic defects[3] | Danger |
| Reproductive toxicity (Category 1A) | H360-H362: May damage fertility or the unborn child. May cause harm to breast-fed children[3] | Danger |
| Specific target organ toxicity, repeated exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure[3] | Danger |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation[3] | Warning |
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary barrier against exposure to this compound.[4] Given its classification as a cytotoxic and hazardous compound, the following PPE is mandatory.
PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves.[5][6] | Provides a robust barrier against skin contact and absorption. Double gloving offers additional protection in case the outer glove is breached. |
| Gown | Disposable, fluid-resistant, long-sleeved gown that closes in the back.[4] | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[5][7] | Prevents eye contact with the compound, which can cause serious irritation.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a containment system or during spill cleanup to prevent inhalation of airborne particles.[4][8][9] | Minimizes the risk of inhaling hazardous particles. |
| Shoe Covers | Disposable shoe covers.[5] | Prevents the tracking of contamination out of the laboratory. |
Operational Plan for Safe Handling
A systematic workflow is critical to minimize the risk of exposure during the handling of this compound. The following diagram and procedural steps outline the recommended operational plan.
Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or Class II Biological Safety Cabinet (BSC).[8][9]
-
Assemble all necessary PPE and ensure it is in good condition.
-
Don PPE in the following order: shoe covers, gown, respiratory protection (if needed), eye and face protection, and then two pairs of chemotherapy-tested gloves.[5]
-
-
Handling:
-
Perform all manipulations, including weighing and preparing solutions, within the designated containment device to minimize aerosol generation.[8]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
Keep the primary container of this compound tightly closed when not in use.[7]
-
-
Decontamination and Spill Management:
-
After handling, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., a detergent solution followed by a disinfectant).[4]
-
In case of a spill, immediately alert others in the area.[4]
-
Wearing appropriate PPE, contain the spill using an absorbent material from a chemotherapy spill kit.[4]
-
Clean the spill area thoroughly, and dispose of all cleanup materials as cytotoxic waste.[4][6]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal
| Waste Type | Disposal Container | Procedure |
| Unused this compound | Labeled, sealed, and puncture-resistant cytotoxic waste container. | Dispose of as hazardous chemical waste according to institutional and local regulations.[6] |
| Contaminated Labware (e.g., vials, pipette tips, weigh boats) | Labeled, sealed, and puncture-resistant cytotoxic waste container. | Place all contaminated disposable items in a designated cytotoxic waste container.[9] |
| Contaminated PPE (gloves, gown, shoe covers) | Labeled cytotoxic waste bag within a rigid outer container. | Carefully remove PPE to avoid self-contamination and place it directly into the designated waste container. |
| Sharps (needles, syringes) | Approved sharps container specifically for cytotoxic waste.[6] | Do not recap, bend, or break needles. Dispose of them immediately after use in the designated sharps container.[6] |
All waste must be handled in accordance with local, state, and federal regulations for hazardous waste disposal.[6] Ensure that all waste containers are clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ipservices.care [ipservices.care]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.kyberlife.com [cdn.kyberlife.com]
- 8. gerpac.eu [gerpac.eu]
- 9. ehs.washington.edu [ehs.washington.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
